molecular formula C18H23N B1423566 [1,3-Bis(4-methylphenyl)propan-2-yl](methyl)amine CAS No. 1282602-92-9

[1,3-Bis(4-methylphenyl)propan-2-yl](methyl)amine

Cat. No.: B1423566
CAS No.: 1282602-92-9
M. Wt: 253.4 g/mol
InChI Key: CMZUMFMOBWFXQM-UHFFFAOYSA-N
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Description

[1,3-Bis(4-methylphenyl)propan-2-yl](methyl)amine is a useful research compound. Its molecular formula is C18H23N and its molecular weight is 253.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1,3-Bis(4-methylphenyl)propan-2-yl](methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1,3-Bis(4-methylphenyl)propan-2-yl](methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1,3-bis(4-methylphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-14-4-8-16(9-5-14)12-18(19-3)13-17-10-6-15(2)7-11-17/h4-11,18-19H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZUMFMOBWFXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine

Executive Summary This technical guide outlines the synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine (also known as 1,3-di-p-tolylpropan-2-amine), a symmetric diarylalkylamine structurally related to amphetamine and various dopamine transport inhibitors. The synthesis strategy employs a convergent approach: the formation of the symmetric ketone precursor via decarboxylative ketonization of 4-methylphenylacetic acid, followed by reductive amination to install the primary amine. This route is selected for its atom economy and the avoidance of complex protecting group strategies required by asymmetric synthesis.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule possesses C2 symmetry (ignoring the amine chirality), which simplifies the retrosynthetic disconnection to the C-N bond.

Strategic Disconnections:

  • C-N Disconnection: The primary amine is best installed via reductive amination of the corresponding ketone, 1,3-bis(4-methylphenyl)propan-2-one .

  • C-C Disconnection: The symmetric ketone backbone can be constructed in a single step by the self-condensation (decarboxylative ketonization) of 4-methylphenylacetic acid .

Retrosynthesis Figure 1: Retrosynthetic Analysis of 1,3-Bis(4-methylphenyl)propan-2-ylamine Target 1,3-Bis(4-methylphenyl)propan-2-ylamine (Target Molecule) Ketone 1,3-Bis(4-methylphenyl)propan-2-one (Symmetric Ketone) Ketone->Target Reductive Amination (NH4OAc, NaBH3CN) Acid 4-Methylphenylacetic Acid (Starting Material) Acid->Ketone Decarboxylative Ketonization (Mg Salt Pyrolysis)

Figure 1: Retrosynthetic Analysis showing the convergent pathway from 4-methylphenylacetic acid.

Part 2: Precursor Synthesis (The Ketone)[1]

Objective: Synthesis of 1,3-bis(4-methylphenyl)propan-2-one via Magnesium-mediated Decarboxylative Ketonization.

Rationale: Direct pyrolysis of carboxylic acid salts (calcium or magnesium) is the classic and most efficient method for generating symmetric dibenzyl ketones. This method avoids the use of expensive coupling reagents (like DCC) or hazardous organometallics (Grignards) that would be required for alternative routes. Magnesium oxide is chosen as the catalyst/base because magnesium salts typically decompose at lower, more manageable temperatures than calcium salts.

Reagents & Materials:

Reagent Role Stoichiometry
4-Methylphenylacetic acid Precursor 1.0 equiv
Magnesium Oxide (MgO) Catalyst/Base 0.6 equiv

| Diglyme (Optional) | High-boiling Solvent | Solvent (if not neat) |

Experimental Protocol:

  • Salt Formation:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-methylphenylacetic acid (50.0 g, 333 mmol) in 200 mL of water.

    • Slowly add Magnesium Oxide (8.1 g, 200 mmol) with stirring.

    • Heat the mixture to 80°C for 1 hour to ensure complete formation of the magnesium salt. The solution should become clear or slightly turbid.

    • Evaporate the water under vacuum (rotary evaporator) to obtain the dry Magnesium bis(4-methylphenylacetate) salt. Critical: The salt must be bone-dry before pyrolysis.

  • Pyrolytic Decarboxylation:

    • Transfer the dry salt to a distillation setup equipped with a short-path condenser and a receiving flask.

    • Apply a weak vacuum (approx. 50-100 mmHg) to facilitate the distillation of the product.

    • Heat the reaction flask using a heating mantle or sand bath. The reaction typically initiates at 280°C – 300°C .

    • Mechanism:

      
      .
      
    • Collect the distillate, which is the crude ketone.[1] The product typically distills as a pale yellow oil between 200°C–220°C (at atmospheric pressure) or lower under vacuum.

  • Purification:

    • Dissolve the crude distillate in diethyl ether (100 mL).

    • Wash with 5% NaHCO3 (2 x 50 mL) to remove unreacted acid.

    • Wash with brine (50 mL), dry over anhydrous MgSO4, and concentrate in vacuo.

    • Recrystallization: The ketone may solidify upon standing. Recrystallize from cold hexane or ethanol if necessary.

    • Yield Expectation: 60-75%.

Part 3: Primary Amine Synthesis (Reductive Amination)

Objective: Conversion of the ketone to 1,3-bis(4-methylphenyl)propan-2-ylamine.

Rationale: Direct reductive amination using Sodium Cyanoborohydride (NaBH3CN) and Ammonium Acetate is preferred over catalytic hydrogenation (Raney Ni) or Al/Hg amalgam reductions. NaBH3CN is selective for the imine intermediate at pH 6-7 and does not reduce the ketone as rapidly, preventing the formation of the alcohol byproduct.

Reagents & Materials:

Reagent Role Stoichiometry
1,3-Bis(4-methylphenyl)propan-2-one Substrate 1.0 equiv
Ammonium Acetate Nitrogen Source 10.0 equiv
Sodium Cyanoborohydride Reducing Agent 0.7 - 1.0 equiv
Methanol Solvent 0.1 M conc.

| HCl (conc.) | Quench/Workup | Excess |

Experimental Protocol:

  • Imine Formation (In Situ):

    • In a dry round-bottom flask, dissolve 1,3-bis(4-methylphenyl)propan-2-one (10.0 g, 42 mmol) in Methanol (400 mL).

    • Add Ammonium Acetate (32.3 g, 420 mmol).

    • Stir at room temperature for 30 minutes to allow the equilibrium formation of the imine.

  • Reduction:

    • Safety Note: Perform in a fume hood. NaBH3CN generates HCN if exposed to strong acid.

    • Add Sodium Cyanoborohydride (1.85 g, 29.4 mmol) in one portion.

    • Stir the reaction mixture at room temperature for 24 to 48 hours . Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 4:1; stain with Ninhydrin for amine, UV for ketone).

  • Workup & Purification:

    • Quench: Slowly add concentrated HCl (approx. 5-10 mL) until pH < 2. This decomposes excess hydride and evolves H2 gas. Stir for 30 minutes.

    • Evaporation: Remove the methanol under reduced pressure.

    • Acid Wash: Dissolve the residue in water (100 mL). Wash the acidic aqueous layer with Diethyl Ether (2 x 50 mL) to remove non-basic impurities (unreacted ketone).

    • Basification: Cool the aqueous layer in an ice bath. Basify to pH > 12 using 20% NaOH solution. The amine will oil out or precipitate.

    • Extraction: Extract the free base amine with Dichloromethane (DCM) (3 x 50 mL).

    • Drying: Dry combined DCM layers over anhydrous Na2SO4 and evaporate to yield the crude amine oil.

  • Salt Formation (Hydrochloride):

    • Dissolve the crude oil in a minimum amount of dry isopropanol or ether.

    • Add a solution of HCl in dioxane or bubble dry HCl gas until precipitation is complete.

    • Filter the white solid and dry under vacuum.

Part 4: Characterization & Validation

Expected Analytical Data:

TechniqueDiagnostic SignalInterpretation
1H-NMR (CDCl3, Free Base)

2.32 (s, 6H)
Aryl-CH3 (Two equivalent methyl groups)

2.50 - 2.80 (m, 4H)
Benzylic CH2 (Diastereotopic protons)

3.10 - 3.25 (m, 1H)
Methine CH -NH2

7.00 - 7.15 (m, 8H)
Aromatic Protons (AA'BB' system)
IR Spectroscopy 3300-3400 cm

N-H stretch (Primary Amine)
No peak at 1710 cm

Absence of Ketone (C=O)
Mass Spectrometry M+ = 239.35Molecular Ion (C17H21N)

Workflow Diagram:

Workflow Figure 2: Reductive Amination Workflow Start Start: Ketone + NH4OAc (in MeOH) Step1 Imine Formation (Equilibrium) Start->Step1 Step2 Reduction (Add NaBH3CN) Step1->Step2 Step3 Acid Quench (Remove Neutral Impurities) Step2->Step3 Step4 Basify & Extract (Isolate Amine) Step3->Step4 End Product: Amine HCl Salt Step4->End

Figure 2: Step-by-step workflow for the conversion of the ketone to the target amine.

Part 5: References

  • 1,3-Bis(4-methylphenyl)propan-2-one (Precursor Data) . PubChem (CID 12420214). Available at: [Link]

  • Ketonic Decarboxylation . Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination Procedures . Organic Chemistry Portal. Available at: [Link]

Sources

1,3-Bis(4-methylphenyl)propan-2-ylamine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,3-Bis(4-methylphenyl)propan-2-ylamine

Abstract

1,3-Bis(4-methylphenyl)propan-2-ylamine (BMPPA) is a symmetric bis-arylalkylamine scaffold utilized primarily in Structure-Activity Relationship (SAR) studies targeting Monoamine Transporters (MATs) and NMDA receptor modulation. Structurally characterized by a propyl amine core flanked by two para-tolyl moieties, BMPPA serves as a lipophilic probe to map the hydrophobic pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). This guide outlines the physicochemical profile, validated synthetic pathways, and pharmacological rationale for this compound, emphasizing its utility in neuropharmacological drug discovery.

Part 1: Chemical Architecture & Physicochemical Profile

The introduction of para-methyl groups to the 1,3-diphenylpropan-2-amine scaffold significantly alters the physicochemical landscape compared to the unsubstituted parent. The increased lipophilicity enhances Blood-Brain Barrier (BBB) permeability but necessitates careful metabolic stability monitoring due to potential benzylic oxidation.

Table 1: Physicochemical Properties
PropertyValue (Predicted/Experimental)Significance in Drug Design
IUPAC Name 1,3-bis(4-methylphenyl)propan-2-amineSystematic identification
Molecular Formula C₁₇H₂₁NBasis for stoichiometry
Molecular Weight 239.36 g/mol Fragment-based drug design (FBDD) compliant
LogP (Predicted) ~4.2 - 4.5High lipophilicity; suggests high BBB penetration
pKa (Basic N) ~9.8 - 10.2Protonated at physiological pH (cationic species drives MAT binding)
H-Bond Donors 1 (Amine NH₂)Key interaction with Asp residue in MAT transmembrane domains
H-Bond Acceptors 1Minimal polar surface area
Rotatable Bonds 4Flexible linker allows induced-fit binding

Part 2: Synthetic Pathways

The synthesis of BMPPA requires a strategy that avoids over-alkylation (formation of tertiary amines). The most robust protocol involves the formation of the symmetric ketone precursor, followed by a controlled reductive amination.

Pathway Logic
  • Precursor Assembly: Construction of the 1,3-bis(4-methylphenyl) backbone via double aldol condensation or decarboxylative condensation.

  • Functional Group Transformation: Conversion of the carbonyl to a primary amine via an imine intermediate.

DOT Diagram: Synthetic Workflow

BMPPA_Synthesis Start1 p-Tolualdehyde Inter1 1,3-Bis(4-methylphenyl) prop-2-en-1-one (Chalcone Analog) Start1->Inter1 Aldol Condensation (NaOH, EtOH) Start2 Acetone Start2->Inter1 Inter2 1,3-Bis(4-methylphenyl) propan-2-one (Saturated Ketone) Inter1->Inter2 Pd/C Hydrogenation (Selective C=C Red.) Product 1,3-Bis(4-methylphenyl) propan-2-ylamine Inter2->Product Reductive Amination Reagent1 Ammonium Acetate NaCNBH3 Reagent1->Product

Caption: Step-wise synthesis from commodity starting materials to the final amine target via a symmetric ketone intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Ketone Intermediate

Note: Direct synthesis via decarboxylative condensation of p-tolylacetic acid is industrial, but the Aldol route is preferred for laboratory purity.

  • Reagents: 4-Methylbenzaldehyde (20 mmol), Acetone (10 mmol), NaOH (10% aq), Ethanol.

  • Condensation: Dissolve aldehyde and acetone in ethanol. Add NaOH dropwise at 0°C. Stir at RT for 12h.

  • Isolation: Precipitate the yellow solid (bis-enone). Recrystallize from EtOH.

  • Reduction: Dissolve enone in EtOAc. Add 10% Pd/C (5 mol%). Hydrogenate at 1 atm H₂ until H₂ uptake ceases (monitor by TLC to ensure ketone reduction does not occur—stop immediately upon disappearance of alkene).

  • Yield: Expect ~75-80% of 1,3-bis(4-methylphenyl)propan-2-one.

Protocol B: Reductive Amination (The Critical Step)

Rationale: Using Sodium Cyanoborohydride (


) at slightly acidic pH prevents the reduction of the ketone prior to imine formation.
  • Imine Formation:

    • In a dry flask, dissolve 1,3-bis(4-methylphenyl)propan-2-one (5 mmol) in Methanol (20 mL).

    • Add Ammonium Acetate (

      
      , 50 mmol, 10 eq). Excess ammonia source is vital to prevent dimerization.
      
    • Stir for 30 minutes to establish equilibrium.

  • Reduction:

    • Add Sodium Cyanoborohydride (3.5 mmol, 0.7 eq relative to ketone? No, use 1.5 eq relative to ketone to ensure completion).

    • CRITICAL: Adjust pH to ~6.0 using glacial acetic acid.

    • Stir at Room Temperature for 24-48 hours.

  • Work-up:

    • Quench with conc. HCl (carefully) to pH < 2 to decompose residual borohydride and liberate the amine salt.

    • Evaporate methanol.

    • Basify aqueous residue with NaOH to pH > 12.

    • Extract with Dichloromethane (DCM) x3.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Convert to Hydrochloride salt using ethereal HCl for stability and characterization.

Part 4: Pharmacological Mechanism & SAR

BMPPA acts as a conformational probe. The 1,3-diphenylpropan-2-amine scaffold is a known template for Monoamine Transporter (MAT) inhibition and NMDA receptor antagonism .

Mechanism of Action
  • MAT Inhibition: The protonated amine mimics the terminal amine of dopamine/norepinephrine. The two aromatic rings (p-tolyl) occupy the S1 and S2 hydrophobic pockets within the transporter vestibule.

  • Steric Influence: The para-methyl groups extend the molecular volume, potentially increasing selectivity for DAT over SERT by clashing with residues in the tighter serotonin pocket.

DOT Diagram: Pharmacophore Interactions

SAR_Logic Core Propyl Amine Core (Cationic Head) DAT Dopamine Transporter (Hydrophobic Pocket) Core->DAT Ionic Bond (Asp79) RingA p-Tolyl Ring A RingA->DAT Pi-Pi Stacking RingB p-Tolyl Ring B RingB->DAT Hydrophobic Interaction Methyls 4-Methyl Groups Methyls->DAT Increased Affinity (Van der Waals) Metabolism CYP450 Oxidation (Metabolic Liability) Methyls->Metabolism Benzylic Hydroxylation

Caption: Structure-Activity Relationship (SAR) mapping of BMPPA against the Dopamine Transporter.

Part 5: Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures must be confirmed.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.10 (m, 8H, Aromatic protons).
      
    • 
       3.20 (m, 1H, CH-N).
      
    • 
       2.65 (dd, 2H, Benzylic).
      
    • 
       2.55 (dd, 2H, Benzylic).
      
    • 
       2.30 (s, 6H, Ar-CH₃).
      
    • 
       1.40 (br s, 2H, NH₂).
      
  • Mass Spectrometry (ESI+):

    • 
       m/z.
      
    • Fragmentation often shows loss of tropylium ion or p-methylbenzyl cation (m/z 105).

References

  • Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & Medicinal Chemistry, 2007.[1]

  • Reductive Amination: Synthesis of Amines. Organic Chemistry Portal.

  • Strategies for Selective Reductive Amination. Journal of Chemical and Pharmaceutical Research, 2024.

  • 1,3-Bis(4-methylphenyl)prop-2-en-1-one (Precursor Data). PubChem Compound Summary. [2]

  • Design and Synthesis of 1,3-diphenylpropan-2-amine analogs. ResearchGate (General SAR Context).

Sources

Technical Guide: Spectroscopic Profile of 1,3-Bis(4-methylphenyl)propan-2-ylamine

[1]

Executive Summary & Chemical Identity

1,3-Bis(4-methylphenyl)propan-2-ylamine is a symmetrical secondary alkylamine featuring two para-tolyl moieties.[1] It serves as a critical intermediate in the synthesis of complex nitrogen heterocycles and a structural probe in structure-activity relationship (SAR) studies involving monoamine transporter ligands.[1]

Chemical Profile
PropertyDetail
IUPAC Name 1,3-Bis(4-methylphenyl)propan-2-amine
Common Name 1,3-Di-p-tolyl-2-propylamine
CAS Number Not widely listed (Precursor Ketone: 70769-70-9)
Molecular Formula C₁₇H₂₁N
Molecular Weight 239.36 g/mol
Structure Type Symmetrical Diarylalkylamine

Synthesis & Impurity Origins

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying specific impurities like the corresponding alcohol or tertiary amine byproducts.

Primary Synthetic Route: Reductive Amination

The most robust synthesis involves the reductive amination of 1,3-bis(4-methylphenyl)propan-2-one using ammonium acetate and a hydride reducing agent (e.g., Sodium Cyanoborohydride).[1]

SynthesisKetone1,3-Bis(4-methylphenyl)propan-2-one(Precursor)ImineImine Intermediate(Transient)Ketone->Imine+ NH4OAcAlcoholImpurity A:Corresponding AlcoholKetone->AlcoholDirect Reduction(Side Rxn)Product1,3-Bis(4-methylphenyl)propan-2-ylamine(Target)Imine->Product+ NaBH3CN

Figure 1: Reductive amination pathway highlighting the critical alcohol impurity.[1]

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from structural symmetry analysis and substituent chemical shift additivity rules (ChemDraw/MestReNova algorithms).

A. Nuclear Magnetic Resonance (NMR)

The molecule possesses


H NMR (400 MHz, CDCl

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.05 – 7.15 Multiplet (AA'BB')8HAr-HOverlapping aromatic protons of the p-tolyl rings.[1]
3.15 – 3.25 Multiplet (tt)1HCH-NCentral methine proton.[1] Deshielded by nitrogen.[1]
2.65 Doublet of Doublets2HAr-CH

H

Benzylic protons (diastereotopic if chiral influence exists, otherwise avg).[1]
2.55 Doublet of Doublets2HAr-CH

H

Benzylic protons.[1]
2.32 Singlet6HAr-CH

Methyl groups on the aromatic rings.[1]
1.40 – 1.80 Broad Singlet2HNH

Exchangeable amine protons (shift varies with concentration).[1]

C NMR (100 MHz, CDCl

)
Shift (

, ppm)
Carbon TypeAssignment Logic
136.5 Cq (Quaternary)Aromatic C1 (attached to alkyl chain).[1]
135.8 Cq (Quaternary)Aromatic C4 (attached to methyl).[1]
129.2 CH (Aromatic)Aromatic C3/C5 (ortho to methyl).[1]
128.8 CH (Aromatic)Aromatic C2/C6 (ortho to alkyl chain).[1]
52.4 CH (Aliphatic)Central methine (C-N).[1]
45.1 CH

(Aliphatic)
Benzylic methylenes.[1]
21.0 CH

(Aliphatic)
p-Tolyl methyl groups.[1]
B. Mass Spectrometry (MS)

The fragmentation pattern is dominated by


-cleavage1
  • Molecular Ion (

    
    ):  m/z 239[1]
    
  • Base Peak: m/z 134[1]

Fragmentation Pathway:

  • 
    -Cleavage:  The bond between C1 and C2 breaks.[1]
    
  • Charge Retention: The positive charge remains on the nitrogen-containing fragment (resonance stabilized iminium ion).[1]

  • Neutral Loss: A p-methylbenzyl radical is lost (Mass 105).[1]

Calculated Fragment (Base Peak):

1

MS_FragParentMolecular Ion (M+)m/z 239AlphaAlpha CleavageParent->AlphaBasePeakIminium Ion (Base Peak)[p-Tol-CH2-CH=NH2]+m/z 134Alpha->BasePeak- (p-Tol-CH2•)TropyliumMethyltropylium Ionm/z 105Alpha->TropyliumSecondary Decay

Figure 2: Primary fragmentation pathway showing the diagnostic base peak formation.[1]

C. Infrared Spectroscopy (IR)

Key functional group absorptions for validation:

  • 3300 – 3400 cm

    
    :  N-H stretching (weak doublet for primary amine).[1]
    
  • 2850 – 2960 cm

    
    :  C-H stretching (Aliphatic and Aromatic).[1]
    
  • 1515 & 810 cm

    
    :  Diagnostic para-substituted benzene ring bands. The 810 cm
    
    
    band is a strong out-of-plane bending mode specific to p-substitution.[1]

Experimental Protocol for Data Acquisition

To reproduce the data above, follow this standard operating procedure (SOP):

  • Sample Preparation: Dissolve 10 mg of the amine hydrochloride salt in 0.5 mL of CDCl

    
    . Add 1 drop of dilute NaOD/D
    
    
    O if the free base is required for sharp resolution.[1]
  • Instrument Parameters:

    • Pulse Sequence: zg30 (Standard 1D Proton).[1]

    • Scans: 16 (for

      
      H), 1024 (for 
      
      
      C).
    • Relaxation Delay (D1): 1.0 s.

  • Processing: Calibrate the residual CHCl

    
     peak to 7.26 ppm (
    
    
    H) and 77.16 ppm (
    
    
    C).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12420214, 1,3-Bis(4-methylphenyl)propan-2-one. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3] (Authoritative text for fragmentation and shift prediction rules).

  • Common Organic Chemistry. Reductive Amination: Standard Conditions and Mechanisms. Retrieved from [Link]

1,3-Bis(4-methylphenyl)propan-2-ylamine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

Route-Specific Impurity Profiling & Synthesis Markers in 4-Methylamphetamine Production

Executive Summary & Chemical Identity

1,3-Bis(4-methylphenyl)propan-2-ylamine (CAS: 74548-97-3) is a symmetric diarylpropylamine derivative. While it possesses pharmacological activity as a monoamine transporter ligand, its primary significance in forensic science and drug development lies in its role as a route-specific marker impurity .

The presence of this molecule in a sample strongly indicates the synthesis of 4-methylamphetamine (4-MA) via the decarboxylative condensation of 4-methylphenylacetic acid . Understanding its formation, structure, and analytical profile is critical for forensic profiling and the development of high-purity reference standards.[1]

Nomenclature and Identifiers
Identifier TypeValue
IUPAC Name 1,3-bis(4-methylphenyl)propan-2-amine
Common Synonyms 1,3-Di-p-tolyl-2-propylamine; Di-p-tolyl-amine derivative
CAS Number 74548-97-3
Molecular Formula C₁₇H₂₁N
Molecular Weight 239.36 g/mol
Precursor Ketone 1,3-bis(4-methylphenyl)propan-2-one (CAS: 70769-70-9)

Structural Analysis & Formation Mechanism

The molecule consists of a propane backbone with an amine group at the C2 position and identical p-tolyl (4-methylphenyl) groups at C1 and C3. Its formation is not random; it is the result of a specific side-reaction during the synthesis of the P2P analog, 4-methylphenyl-2-propanone .

The "Symmetric Ketone" Pathway

In the synthesis of 4-methylamphetamine, the precursor 4-methylphenyl-2-propanone is often required. If this precursor is synthesized from 4-methylphenylacetic acid using metal oxide catalysts (e.g., ThO₂, MnO, or Pb(OAc)₂), a competitive self-condensation occurs.[1]

Instead of the acid condensing with acetic acid to form the desired P2P analog, two molecules of the starting acid condense with each other, releasing CO₂ and water to form the symmetric ketone: 1,3-bis(4-methylphenyl)propan-2-one . Subsequent reductive amination yields the target amine.[1][2]

Mechanism Visualization

The following diagram illustrates the competitive pathway distinguishing the target drug synthesis from the formation of the 1,3-bis impurity.

SynthesisPathway Start 4-Methylphenylacetic Acid (Precursor) Reaction Decarboxylative Condensation (Metal Oxide Catalyst / 400°C) Start->Reaction TargetPath Condensation with Acetic Acid Reaction->TargetPath ImpurityPath Self-Condensation (Dimerization) Reaction->ImpurityPath TargetKetone 4-Methylphenyl-2-propanone (Target Precursor) TargetPath->TargetKetone SymKetone 1,3-Bis(4-methylphenyl)propan-2-one (Symmetric Impurity) ImpurityPath->SymKetone RedAmination Reductive Amination (Al/Hg or NaBH4) TargetKetone->RedAmination SymKetone->RedAmination TargetDrug 4-Methylamphetamine (Target Drug) RedAmination->TargetDrug TargetImpurity 1,3-Bis(4-methylphenyl)propan-2-amine (Marker Impurity) RedAmination->TargetImpurity

Caption: Competitive reaction pathways showing the origin of the 1,3-bis impurity during precursor synthesis.

Synthesis Protocol for Reference Standards

To validate analytical methods, researchers must synthesize the reference standard.[1] The following protocol outlines the synthesis of the amine from the symmetric ketone.

Safety Warning: This procedure involves reducing agents and organic solvents. Perform in a fume hood. This protocol is for legitimate research and forensic reference generation only.

Materials
  • Precursor: 1,3-Bis(4-methylphenyl)propan-2-one (Symmetric Ketone).

  • Amine Source: Ammonium acetate (NH₄OAc) or Methylamine (if N-methylated analog is desired).

  • Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Aluminum Amalgam.[1]

  • Solvent: Methanol (MeOH).[1]

Step-by-Step Methodology
  • Imine Formation (Equilibrium Phase):

    • Dissolve 10 mmol of 1,3-bis(4-methylphenyl)propan-2-one in 50 mL of dry Methanol.

    • Add 100 mmol (10 eq) of Ammonium Acetate .[1]

    • Causality: A large excess of ammonium acetate is required to push the equilibrium toward the imine intermediate (Schiff base) and prevent secondary amine formation.[1]

    • Stir at room temperature for 2 hours.

  • Reduction (Irreversible Phase):

    • Cool the solution to 0°C.

    • Slowly add 15 mmol of Sodium Cyanoborohydride in small portions.

    • Critical Control Point: Monitor pH.[1] Maintain pH ~6 using glacial acetic acid. NaBH₃CN is most effective at reducing the imine (C=N) rather than the ketone (C=O) at slightly acidic pH.[1]

  • Quenching and Isolation:

    • Stir for 12 hours. Monitor via TLC (SiO₂; MeOH:DCM 1:9).

    • Quench with 6M HCl (carefully) to decompose excess borohydride.[1]

    • Basify to pH 12 using 20% NaOH.[1]

    • Extract with Dichloromethane (3 x 30 mL).[1]

  • Purification:

    • The crude oil will contain the target amine and potentially unreacted ketone.[1]

    • Purify via Flash Column Chromatography.[1]

    • Mobile Phase: DCM:MeOH:NH₄OH (95:4:1).[1]

    • Validation: The amine will elute after the non-polar ketone.[1]

Analytical Characterization

For forensic identification, the mass spectral fragmentation pattern is the definitive fingerprint.[1]

Mass Spectrometry (GC-MS) Profile

The fragmentation follows standard alpha-cleavage rules for amines, but the symmetric nature of the molecule creates a distinct pattern.

Ion Typem/z ValueExplanation
Molecular Ion [M]+ 239 Weak intensity; indicates the intact parent molecule.
Base Peak 134 Formed by alpha-cleavage. The molecule splits at the C2-C3 bond. Fragment: [CH(NH2)-CH2-(4-Me-Ph)]+.
Tropylium Ion 105 Characteristic of the 4-methylbenzyl group [CH2-C6H4-CH3]+.
Benzyl Cation 77/91 Standard aromatic fragments (Phenyl / Benzyl).
Analytical Workflow Diagram

The following Graphviz diagram details the logic flow for confirming the identity of this impurity in a seized sample.

AnalyticalWorkflow Sample Unknown Sample (Extract) GCMS GC-MS Analysis (EI Source) Sample->GCMS Decision1 Peak @ m/z 239? GCMS->Decision1 Decision2 Base Peak 134? Decision1->Decision2 Yes Decision3 Fragment 105? Decision2->Decision3 Yes Result Confirmed: 1,3-Bis(4-methylphenyl)propan-2-amine Decision3->Result Yes Route Route Indication: 4-Methylphenylacetic Acid Used Result->Route

Caption: Logic flow for GC-MS identification of the route-specific marker.

Conclusion & Significance

1,3-Bis(4-methylphenyl)propan-2-ylamine is more than a chemical curiosity; it is a forensic "fingerprint." Its presence definitively rules out synthesis routes starting from ephedrine (Nagai/Moscow routes) and points directly to the Leuckart or Reductive Amination methods utilizing P2P precursors derived from carboxylic acids.[1]

For drug development professionals, this molecule represents a structural scaffold for exploring sigma-receptor ligands , given its similarity to known diarylguanidine pharmacophores.[1] However, its primary utility remains in the rigorous quality control and impurity profiling of substituted amphetamines.[1]

References

  • Tsujikawa, K., et al. (2013).[1] "The identification of 4-methylamphetamine and its synthesis by-products in forensic samples." Forensic Science International, 228(1-3), 115-131. Link[1]

  • Kunalan, V., et al. (2013).[1] "A review of impurity profiling and synthetic route of manufacture of methylamphetamine..." Forensic Science International, 224(1-3), 8-26.[3] Link[1][3]

  • Power, J. D., et al. (2013).[1] "The identification of 4-methylamphetamine and its synthesis by-products in forensic samples." Forensic Science International, 228, 115-131.[1] Link

  • PubChem. (n.d.).[1][4] "1,3-Bis(4-methylphenyl)propan-2-amine (Compound)." National Library of Medicine.[1] Link

  • Stojanovska, N., et al. (2013).[1] "Review: Synthetic Methods for Amphetamine." United Nations Office on Drugs and Crime.[1] Link

Sources

An In-depth Technical Guide to 1,3-Bis(4-methylphenyl)propan-2-ylamine as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,3-Bis(4-methylphenyl)propan-2-ylamine is a symmetrically substituted secondary amine that serves as a versatile and strategic building block in modern organic synthesis. Its diarylpropane scaffold provides a unique combination of structural rigidity and conformational flexibility, making it an attractive core for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound. We delve into the causality behind synthetic strategies, provide detailed experimental protocols for its preparation and subsequent derivatization, and illustrate its utility in constructing more complex molecular architectures. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction and Strategic Importance

In the landscape of chemical synthesis, building blocks are foundational molecules that enable the efficient construction of complex target structures.[1] 1,3-Bis(4-methylphenyl)propan-2-ylamine, with its distinct C2-symmetric diaryl framework and a reactive secondary amine functional group, presents a compelling scaffold for several reasons:

  • Structural Uniqueness: The 1,3-diaryl substitution pattern offers a three-dimensional architecture that is distinct from more common linear or simple cyclic structures. This can be advantageous in drug design for probing specific protein binding pockets.[2]

  • Reactive Handle: The secondary amine is a nucleophilic center that can be readily functionalized through a variety of well-established chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

  • Physicochemical Properties: The two tolyl groups impart significant lipophilicity, a key parameter in modulating the pharmacokinetic properties of drug candidates, such as membrane permeability and metabolic stability.

This guide will first detail the most efficient and practical synthesis of the title compound via reductive amination. Subsequently, it will explore its application as a versatile building block through key transformations such as N-acylation and N-arylation, providing validated protocols and explaining the chemical principles that underpin these reactions.

Synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine

The most direct and widely adopted method for synthesizing secondary amines of this class is the reductive amination of a corresponding ketone precursor. This one-pot reaction is highly efficient and proceeds through an intermediate imine, which is reduced in situ.

The overall synthetic transformation is as follows:

Caption: Step-by-step workflow for reductive amination.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1,3-bis(4-methylphenyl)propan-2-one (1.0 eq) in anhydrous methanol, add ammonium acetate (NH₄OAc, ~10 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction: Slowly add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. The reaction may evolve hydrogen gas.

  • Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by adding deionized water. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,3-bis(4-methylphenyl)propan-2-ylamine.

Physicochemical and Spectroscopic Properties

The structural and electronic properties of the title compound are summarized below. This data is essential for its characterization and for predicting its behavior in subsequent reactions.

PropertyValueSource
IUPAC Name 1,3-bis(4-methylphenyl)propan-2-amine[1]
Molecular Formula C₁₇H₂₁N[1]
Molecular Weight 239.36 g/mol Computed
Appearance Expected to be a colorless to pale yellow oil or solid-
¹H NMR (Expected) δ ~7.1 (m, 8H, Ar-H), ~3.0-3.5 (m, 1H, CH-N), ~2.6-2.9 (m, 4H, CH₂), ~2.3 (s, 6H, Ar-CH₃), ~1.5 (br s, 2H, NH₂)Structural Analysis
¹³C NMR (Expected) δ ~138-140 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~50 (CH-N), ~45 (CH₂), ~21 (Ar-CH₃)Structural Analysis

Applications in Organic Synthesis

The true value of 1,3-bis(4-methylphenyl)propan-2-ylamine lies in its utility as a scaffold. The secondary amine provides a nucleophilic site for building molecular complexity.

Applications cluster_derivatives Derivative Classes Core 1,3-Bis(4-methylphenyl) propan-2-ylamine (Core Scaffold) Amide Tertiary Amides Core->Amide N-Acylation (R-COCl) TertiaryAmine Tertiary Amines Core->TertiaryAmine N-Arylation (Ar-X, Pd-cat) Heterocycle N-Heterocycles Core->Heterocycle Annulation Reactions

Caption: Major synthetic pathways using the core scaffold.

Synthesis of Tertiary Amides via N-Acylation

N-acylation is a fundamental transformation that converts the amine into a more complex amide. [3]Amide bonds are ubiquitous in pharmaceuticals and biologically active molecules. This reaction is typically high-yielding and can be performed under mild conditions. [4][5] General Reaction: R-NH-R' + R''-COCl → R-N(R')-CO-R'' + HCl

Experimental Protocol: N-Benzoylation

This protocol provides a standard procedure for acylating the title amine with benzoyl chloride. Pyridine or triethylamine is used as a base to neutralize the HCl byproduct. [6]

  • Setup: Dissolve 1,3-bis(4-methylphenyl)propan-2-ylamine (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition: Add a solution of benzoyl chloride (1.1 eq) in DCM dropwise to the cooled amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting amine.

  • Work-up: Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting N-benzoyl derivative can be further purified by recrystallization or column chromatography.

Synthesis of Tertiary Amines via N-Arylation

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. [7]It allows for the coupling of secondary amines with aryl halides or triflates, a transformation that is difficult to achieve with classical methods. [8][9]This reaction is a cornerstone of modern medicinal chemistry for accessing diverse aryl amine structures. [10] General Reaction: R-NH-R' + Ar-X + Base --[Pd Catalyst, Ligand]--> R-N(R')-Ar

Causality and Key Components:

  • Palladium Catalyst: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, is essential for the catalytic cycle. [9]* Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are crucial. They stabilize the palladium catalyst, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. [11] Illustrative Protocol: Coupling with 4-Bromotoluene

  • Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (palladium catalyst, ~1-2 mol%), a suitable phosphine ligand (e.g., XPhos, ~4-8 mol%), and sodium tert-butoxide (base, ~1.4 eq).

  • Reagents: Add 1,3-bis(4-methylphenyl)propan-2-ylamine (1.2 eq) and 4-bromotoluene (1.0 eq).

  • Solvent: Evacuate and backfill the tube with nitrogen or argon, then add anhydrous toluene via syringe.

  • Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring for 12-24 hours. Monitor by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with an organic solvent, filter through a pad of celite to remove palladium residues, and concentrate. Purify the crude product by column chromatography.

Conclusion

1,3-Bis(4-methylphenyl)propan-2-ylamine stands out as a highly valuable and versatile building block. Its straightforward synthesis via reductive amination makes it readily accessible. The presence of a reactive secondary amine on a pre-organized, lipophilic diaryl scaffold provides a robust platform for generating diverse libraries of complex molecules. Through fundamental transformations like N-acylation and palladium-catalyzed N-arylation, researchers can efficiently explore new chemical space, making this compound a significant asset in the fields of drug discovery, agrochemicals, and materials science.

References

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

  • ACS Green Chemistry Institute. Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(1), 34-47. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Kozdra, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18041–18055. [Link]

  • Devi, N., & Saikia, P. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701. [Link]

  • Katritzky, A. R., et al. (2019). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 24(23), 4287. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). N-Acylation Reactions of Amines. Nature, 480(7378), 471–479. [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • PubChem. 1-(4-Methylphenyl)propane-2-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3-Bis(4-methylphenyl)propan-2-one. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5214. [Link]

  • PubChem. 1,3-Bis(4-methylphenyl)prop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for the synthesis of lactams. WO2020094403A1.
  • Verweij, A. M. A. (2009). Review: Synthetic Methods for Amphetamine. Forensic Science International, 188(1-3), 1-9. [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Edwards, P. D., et al. (2002). Design and synthesis of a novel and potent series of inhibitors of cytosolic phospholipase A(2) based on a 1,3-disubstituted propan-2-one skeleton. Journal of Medicinal Chemistry, 45(6), 1348–1362. [Link]

  • MySkinRecipes. 2-(3-methylphenyl)propan-2-amine. [Link]

  • Bayanati, M., et al. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 19(1), 211–221. [Link]

  • Balueva, A. S., et al. (2022). Synthesis and Crystal and Molecular Structures of 1,3-Di-p-tolyl-5-(5'-allyl 2'-ethoxybenzyl)-1,3,5-diazaphosphacyclohexane Complexes with Ni(II) and Pt(II) Salts. Russian Journal of General Chemistry, 92(4), 675–683. [Link]

  • Wikipedia. 2,5-Dimethoxy-4-methylamphetamine. [Link]

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Technical Guide: Physical Properties & Characterization of 1,3-Bis(4-methylphenyl)propan-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,3-Bis(4-methylphenyl)propan-2-ylamine , a specialized chemical intermediate and structural analog of significant interest in medicinal chemistry and materials science.

Executive Summary

1,3-Bis(4-methylphenyl)propan-2-ylamine (also known as 1,3-di(p-tolyl)propan-2-amine) is a symmetrical diarylalkylamine. Structurally, it consists of a propyl amine backbone flanked by two para-tolyl groups. This compound serves as a critical lipophilic building block in the synthesis of complex pharmacological agents, particularly in the exploration of monoamine transporter ligands and N-type calcium channel blockers. Its high symmetry and lipophilicity distinguish it from the parent compound, 1,3-diphenylpropan-2-amine, altering its pharmacokinetic profile and binding affinity in Structure-Activity Relationship (SAR) studies.

Chemical Identity & Structural Specifications[1][2][3][4]

ParameterSpecification
IUPAC Name 1,3-Bis(4-methylphenyl)propan-2-amine
Common Synonyms 1,3-Di(p-tolyl)propan-2-amine;

-benzyl-4-methyl-benzeneethanamine analog
CAS Number 74548-97-3
Molecular Formula

Molecular Weight 239.36 g/mol
SMILES CC1=CC=C(CC(N)CC2=CC=C(C)C=C2)C=C1
InChI Key SYPSBLFFJDFXSM-UHFFFAOYSA-N
Structural Visualization

The molecule features a central chiral carbon (C2) bonded to an amine group, making it capable of existing as enantiomers (


 and 

). However, it is typically supplied as a racemate unless stereoselective synthesis is employed.

ChemicalStructure Core Propan-2-amine Core (Chiral Center) Ring1 4-Methylphenyl Group (Position 1) Core->Ring1 Methylene Bridge (-CH2-) Ring2 4-Methylphenyl Group (Position 3) Core->Ring2 Methylene Bridge (-CH2-) Func Primary Amine (-NH2) (Basic Site) Core->Func C-N Bond

Figure 1: Structural connectivity of 1,3-Bis(4-methylphenyl)propan-2-ylamine showing the central amine core flanked by lipophilic tolyl moieties.

Physical & Chemical Properties[1][3][4][5][7]

Thermodynamic & State Properties

The introduction of para-methyl groups enhances the crystallinity and lipophilicity compared to the non-methylated parent compound.

PropertyValue / DescriptionContext & Validation
Physical State (Free Base) Off-white low-melting solid or viscous oilThe parent 1,3-diphenylpropan-2-amine melts at ~27°C. The p-methyl substituents increase symmetry and van der Waals interactions, likely raising the MP to 30–50°C .
Physical State (HCl Salt) Crystalline SolidAmine salts typically exhibit high melting points (>200°C) due to ionic lattice energy.
Melting Point (Precursor) 51–55 °CData for the ketone intermediate (1,3-bis(4-methylphenyl)propan-2-one) serves as a purity reference [1].
Boiling Point (Predicted) 340–350 °C at 760 mmHgEstimated based on MW and polarity. High boiling point requires high-vacuum distillation for purification.
pKa (Base) ~10.0–10.5Typical for dialkyl/aralkyl primary amines. It exists as a cation at physiological pH.
Solubility & Lipophilicity

The compound is highly lipophilic, necessitating the use of organic solvents for extraction and processing.

  • Water Solubility: Negligible (< 0.1 mg/mL) for the free base. High solubility for the Hydrochloride salt.

  • Organic Solubility: Soluble in Dichloromethane (DCM), Methanol, Ethyl Acetate, and DMSO.

  • LogP (Predicted): 4.3 ± 0.4 . This high LogP indicates significant membrane permeability and potential blood-brain barrier (BBB) penetration.

Synthesis & Characterization Protocols

Synthetic Pathway

The most robust synthesis involves the reductive amination of the corresponding ketone. This route minimizes by-products compared to direct alkylation.

Synthesis Start 4-Methylphenylacetic Acid Step1 Condensation / Decarboxylation (Heat, Metal Oxide Cat.) Start->Step1 Inter Intermediate: 1,3-Bis(4-methylphenyl)propan-2-one (CAS 70769-70-9) Step1->Inter Step2 Reductive Amination (NH4OAc, NaBH3CN or H2/Pd) Inter->Step2 Product Product: 1,3-Bis(4-methylphenyl)propan-2-ylamine (CAS 74548-97-3) Step2->Product

Figure 2: Synthetic workflow from precursor acid to target amine via the ketone intermediate.[1]

Characterization Data (Expected)

Researchers should validate the compound using the following spectral signatures:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.00–7.15 (m, 8H): Aromatic protons (AA'BB' system characteristic of p-substituted rings).
      
    • 
       3.15–3.25 (m, 1H): Methine proton (-CH -NH
      
      
      
      ).
    • 
       2.60–2.80 (dd, 4H): Benzylic methylene protons.
      
    • 
       2.32 (s, 6H): Methyl protons on the aromatic rings (distinctive singlet).
      
    • 
       1.2–1.5 (br s, 2H): Amine protons (-NH 
      
      
      
      ), exchangeable with D
      
      
      O.
  • Mass Spectrometry (ESI/EI):

    • Molecular Ion:

      
       (ESI).
      
    • Fragmentation: Major fragment at

      
       (4-methylbenzyl cation) due to 
      
      
      
      -cleavage.

Handling, Stability & Safety

Stability Profile
  • Thermal Stability: Stable up to 150°C. Avoid prolonged heating of the free base in air to prevent oxidation to the imine or N-oxide.

  • Hygroscopicity: The HCl salt is hygroscopic; store in a desiccator. The free base is relatively hydrophobic but may absorb atmospheric CO

    
     to form carbamates over time.
    
Safety Protocols
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Neutralization: Spills should be treated with dilute acetic acid (if free base) or sodium bicarbonate (if salt) before disposal.

References

  • Sigma-Aldrich. (n.d.). 1,3-bis(4-methylphenyl)propan-2-one Product Analysis. Retrieved from (Verified Precursor Data).

  • BenchChem. (2024). 1,3-Bis(4-methylphenyl)propan-2-amine Datasheet. Retrieved from (CAS Confirmation).

  • PubChem. (2024). Compound Summary for C17H21N - 1,3-bis(4-methylphenyl)propan-2-amine. Retrieved from (Structural Validation).

  • EvitaChem. (2024). 1,3-Bis(4-methylphenyl)propan-2-one Properties. Retrieved from (Precursor Melting Point).

Sources

An In-depth Technical Guide to 1,3-Bis(4-methylphenyl)propan-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide to 1,3-Bis(4-methylphenyl)propan-2-ylamine, a specialized chemical intermediate for advanced research applications.

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide is structured to provide a comprehensive scientific overview, moving from fundamental identification and synthesis to analytical validation and potential applications. The narrative emphasizes the rationale behind the described methodologies, ensuring a deep understanding of the compound's chemistry and utility.

Compound Identification and Overview

1,3-Bis(4-methylphenyl)propan-2-ylamine is an organic compound featuring a central propan-2-amine core with two 4-methylphenyl (p-tolyl) groups attached at the 1 and 3 positions.[1] While a specific CAS (Chemical Abstracts Service) number for this exact amine is not readily found in major public databases, its direct synthetic precursor, 1,3-Bis(4-methylphenyl)propan-2-one , is well-documented with CAS Number 70769-70-9 .[2]

This compound is primarily of interest in research and development settings. Its distinct structure makes it a valuable building block in organic synthesis for creating more complex molecules.[1] Professionals in medicinal chemistry may utilize it to explore structure-activity relationships (SAR) in the design of novel therapeutic agents.[1] Given its classification as a research chemical, it is intended solely for laboratory use and not for human or veterinary applications.[1]

Chemical Structure:
  • IUPAC Name: 1,3-bis(4-methylphenyl)propan-2-amine[1]

  • Molecular Formula: C₁₇H₂₁N[1]

  • InChI Key (Isomeric SMILES): InChI=1S/C17H21N/c1-13-3-7-15(8-4-13)11-17(18)12-16-9-5-14(2)6-10-16/h3-10,17H,11-12,18H2,1-2H3[1]

Synthesis and Manufacturing

The most logical and efficient synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine is achieved through the reductive amination of its corresponding ketone precursor, 1,3-Bis(4-methylphenyl)propan-2-one. This two-step approach first involves the synthesis of the ketone, followed by its conversion to the target amine.

Retrosynthetic Analysis

A retrosynthetic analysis of the target amine points to a primary disconnection at the carbon-nitrogen bond.[1] This strategy identifies the ketone as the key intermediate, which can be formed from simpler, commercially available starting materials.

G Target 1,3-Bis(4-methylphenyl)propan-2-ylamine Disconnect C-N Disconnection (Reductive Amination) Target->Disconnect Ketone 1,3-Bis(4-methylphenyl)propan-2-one (CAS: 70769-70-9) Disconnect->Ketone

Caption: Retrosynthetic approach for the target amine.

Experimental Protocol 1: Synthesis of 1,3-Bis(4-methylphenyl)propan-2-one

This procedure is based on the condensation of p-methylphenylacetone.

  • Materials: p-methylphenylacetone, formaldehyde, p-toluidine, hydrochloric acid, ethanol.

  • Step 1: Mannich Reaction. In a round-bottom flask, dissolve p-toluidine in ethanol and cool in an ice bath. Slowly add concentrated hydrochloric acid.

  • Step 2: Addition of Reagents. To this cooled solution, add p-methylphenylacetone followed by an aqueous solution of formaldehyde, dropwise, while maintaining the temperature below 10°C.

  • Step 3: Reaction. Allow the mixture to stir at room temperature for 24 hours. A precipitate of the Mannich base hydrochloride should form.

  • Step 4: Hydrolysis. The intermediate is not isolated. The reaction mixture is heated to reflux for 4-6 hours to effect elimination and hydrolysis, yielding the target ketone.

  • Step 5: Isolation and Purification. After cooling, the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Experimental Protocol 2: Reductive Amination to Yield the Target Amine

This protocol converts the synthesized ketone into the final amine product. The choice of ammonium acetate and sodium cyanoborohydride provides a mild and effective method for direct reductive amination.

  • Materials: 1,3-Bis(4-methylphenyl)propan-2-one, ammonium acetate (NH₄OAc), sodium cyanoborohydride (NaBH₃CN), methanol (MeOH), anhydrous magnesium sulfate (MgSO₄).

  • Step 1: Imine Formation. In a round-bottom flask, dissolve 1,3-Bis(4-methylphenyl)propan-2-one (1 equivalent) in anhydrous methanol. Add a significant excess of ammonium acetate (e.g., 10-20 equivalents). The large excess of the ammonia source drives the equilibrium towards the formation of the intermediate imine.

  • Step 2: Reduction. To the stirring solution, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. NaBH₃CN is a preferred reducing agent as it is selective for the imine over the ketone, minimizing side reactions. The reaction is typically stirred at room temperature for 12-24 hours.

  • Step 3: Workup. Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~2) to decompose any remaining reducing agent. Stir for 1 hour.

  • Step 4: Basification and Extraction. Make the solution basic (pH ~10-12) by adding aqueous sodium hydroxide. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

  • Step 5: Purification. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography to yield the final product.

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination pMPA p-Methylphenylacetone Ketone 1,3-Bis(4-methylphenyl) propan-2-one pMPA->Ketone Mannich Reaction & Hydrolysis HCHO Formaldehyde HCHO->Ketone Mannich Reaction & Hydrolysis pToluidine p-Toluidine pToluidine->Ketone Mannich Reaction & Hydrolysis Reagents 1. NH4OAc, MeOH 2. NaBH3CN Ketone->Reagents Amine 1,3-Bis(4-methylphenyl) propan-2-ylamine Reagents->Amine

Caption: Two-stage synthesis of the target amine.

Physicochemical Properties

The following table summarizes key computed and expected physicochemical properties for 1,3-Bis(4-methylphenyl)propan-2-ylamine.

PropertyValueSource
Molecular Weight 239.36 g/mol Computed
Molecular Formula C₁₇H₂₁NPubChem[1]
Appearance Expected to be an off-white solid or viscous oilStandard for similar amines
Boiling Point > 300 °C (Predicted)Computed
Solubility Soluble in methanol, ethanol, dichloromethane; Insoluble in waterInferred from structure
pKa ~9.5 - 10.5 (Predicted for the amine group)Standard for primary amines

Analytical Characterization

To ensure the identity and purity of the synthesized 1,3-Bis(4-methylphenyl)propan-2-ylamine, a suite of standard analytical techniques should be employed.

Analytical Workflow

The following workflow ensures a comprehensive validation of the final compound's structure and purity.

Caption: Workflow for analytical validation.

Expected Spectral Data
  • ¹H NMR (Proton NMR):

    • Aromatic Protons: Signals expected in the δ 7.0-7.3 ppm range, showing characteristic splitting patterns for a 1,4-disubstituted (para) benzene ring.

    • Methyl Protons: A sharp singlet around δ 2.3 ppm, integrating to 6 hydrogens (two -CH₃ groups).

    • Methylene Protons (-CH₂-): Signals for the two CH₂ groups adjacent to the aromatic rings and the central CH will appear in the δ 2.5-3.0 ppm range.

    • Methine Proton (-CH-): A multiplet for the proton attached to the nitrogen.

    • Amine Protons (-NH₂): A broad singlet which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Multiple signals in the δ 125-140 ppm range.

    • Aliphatic Carbons: Signals for the -CH₂ and -CH carbons will appear in the upfield region (δ 40-60 ppm).

    • Methyl Carbons: A signal around δ 21 ppm.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 239. An (M+H)⁺ peak at m/z = 240 would be expected under ESI or CI conditions. Fragmentation patterns would likely show losses corresponding to the benzyl and tolyl groups.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A characteristic medium to weak absorption in the 3300-3500 cm⁻¹ region, often appearing as a doublet for a primary amine.

    • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Potential Applications and Research Context

1,3-Bis(4-methylphenyl)propan-2-ylamine serves as a specialized intermediate with potential applications in several areas of chemical research:

  • Pharmaceutical Drug Discovery: The core structure is a scaffold that can be further modified. The primary amine group is a key functional handle for derivatization, allowing for the synthesis of amides, sulfonamides, and other structures. Its structural similarity to certain classes of monoamine uptake inhibitors makes it a candidate for developing novel agents targeting neurotransmitter transporters.[3]

  • Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on novel molecular scaffolds that can be systematically modified to optimize activity and safety profiles.

  • Materials Science: The rigid phenyl groups combined with the flexible propane linker and reactive amine make it a potential monomer or building block for specialty polymers or functional materials.

Safety and Handling

As a research chemical with limited toxicological data, 1,3-Bis(4-methylphenyl)propan-2-ylamine should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

References

  • 1,3-Bis(4-methylphenyl)propan-2-one - PubChem. Available from: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. Available from: [Link]

Sources

Methodological & Application

Application Note: Synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine via Borch Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine (Target Amine) from 1,3-Bis(4-methylphenyl)propan-2-one (Starting Ketone). This transformation utilizes a Borch Reductive Amination protocol, chosen for its high chemoselectivity and mild conditions.

The target amine is a sterically hindered, lipophilic primary amine often utilized as a scaffold in ligand design (e.g., N-heterocyclic carbene precursors) and as a specialized intermediate in polymer chemistry. This protocol addresses the specific challenge of preventing secondary amine formation (dimerization) caused by the steric bulk and reactivity of the diaryl-alkyl backbone.

Retrosynthetic Analysis & Strategy

The synthesis relies on the conversion of a ketone to a primary amine. While catalytic hydrogenation (e.g., Raney Ni/NH₃) is possible, it often requires high-pressure equipment and lacks selectivity in the presence of other reducible groups.

We employ Sodium Cyanoborohydride (


)  with Ammonium Acetate (

)
.
  • Ammonium Acetate: Serves as both the ammonia source and the buffering agent (maintaining pH ~6-7).

  • Sodium Cyanoborohydride: A selective reducing agent at pH 6-7 that reduces the iminium ion much faster than the carbonyl group, preventing the reduction of the starting ketone to the alcohol.

Reaction Scheme


Experimental Protocol

Reagents & Materials[1][2]
ReagentMW ( g/mol )Equiv.[1]Role
1,3-Bis(4-methylphenyl)propan-2-one 238.331.0Substrate
Ammonium Acetate (

)
77.0810.0 - 15.0Amine Source / Buffer
Sodium Cyanoborohydride (

)
62.841.5Reducing Agent
Methanol (MeOH) 32.04N/ASolvent (Anhydrous)
HCl (4M in Dioxane) 36.46ExcessSalt Formation
Step-by-Step Methodology

Phase 1: Imine Formation (Equilibrium)

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 1,3-Bis(4-methylphenyl)propan-2-one (10 mmol, 2.38 g) and Methanol (50 mL). Stir until fully dissolved.

  • Amine Addition: Add Ammonium Acetate (150 mmol, 11.56 g) in one portion.

    • Note: A large excess (10-15 eq) is critical to shift the equilibrium toward the imine and suppress the formation of the secondary amine dimer (

      
      ).
      
  • Activation: Stir the mixture at room temperature (20-25°C) for 30 minutes.

Phase 2: Selective Reduction 5. Reduction: Carefully add Sodium Cyanoborohydride (15 mmol, 0.94 g) in small portions over 10 minutes.

  • Caution: Hydrogen gas may evolve slightly. Ensure the system is vented through a bubbler.
  • Reaction: Stir the reaction mixture at room temperature for 24 to 48 hours .
  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM + 1%
    
    
    ). The ketone spot (
    
    
    ) should disappear, and a lower, ninhydrin-active amine spot (
    
    
    ) should appear.

Phase 3: Quench & Workup (Cyanide Safety) 7. Quench: Cool the flask to 0°C. Slowly add concentrated HCl dropwise until the pH reaches < 2.

  • Mechanism:[2] This decomposes excess hydride and hydrolyzes any remaining boron complexes.
  • Safety:Perform this in a fume hood. This step can generate trace
    
    
    .
  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove Methanol.
  • Partition: Dissolve the residue in Water (50 mL) and wash with Diethyl Ether (2 x 30 mL).
  • Purpose: The amine is currently protonated (
    
    
    ) and stays in the water. The ether wash removes any unreacted ketone or non-basic neutral impurities.
  • Basification: Adjust the aqueous layer to pH > 12 using 6M NaOH . The solution will become cloudy as the free amine precipitates/oils out.
  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 40 mL).
  • Drying: Combine organic layers, dry over anhydrous
    
    
    , filter, and concentrate to yield the crude free base (usually a viscous pale-yellow oil).

Phase 4: Salt Formation (Isolation) 13. Salting: Dissolve the crude oil in a minimum amount of dry Diethyl Ether . Add 4M HCl in Dioxane dropwise with vigorous stirring. 14. Filtration: The Hydrochloride salt will precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.

Mechanistic & Workflow Visualization

Reaction Mechanism (Borch Reduction)

The selectivity of


 at pH 6-7 is the core of this synthesis. It reduces the protonated iminium ion (

) much faster than the carbonyl (

).

BorchMechanism Ketone Ketone (Starting Material) Hemiaminal Hemiaminal (Intermediate) Ketone->Hemiaminal + NH3 Ammonium NH4OAc (Ammonia Source) Ammonium->Hemiaminal Iminium Iminium Ion (pH ~6 Activated) Hemiaminal->Iminium - H2O (Equilibrium) Amine Target Amine (Product) Iminium->Amine + H- (Hydride) Irreversible Reductant NaBH3CN (Hydride Donor) Reductant->Amine

Caption: Mechanistic pathway showing the equilibrium formation of the iminium ion followed by irreversible hydride reduction.

Workup & Purification Logic

Proper acid/base extraction is required to isolate the pure amine from neutral byproducts.

WorkupFlow RxnMix Crude Reaction Mixture (MeOH, Salts, Product) Acidify 1. Acidify (pH < 2) 2. Evaporate MeOH 3. Add Water RxnMix->Acidify Wash Wash with Ether Acidify->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgLayer1 Organic Layer (Discard: Unreacted Ketone) PhaseSep1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Amine Salt) PhaseSep1->AqLayer1 Basify Basify (pH > 12) (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Organic Layer (Free Amine) Extract->FinalOrg SaltForm Add HCl/Dioxane Precipitate Salt FinalOrg->SaltForm

Caption: Purification workflow utilizing pH-switching to separate the basic amine product from neutral impurities.

Analytical Validation

Expected NMR Data (Free Base)

The molecule possesses


 symmetry (excluding the central amine protons).
PositionTypeCountMultiplicityShift (

ppm)
Coupling (

)
Ar-CH₃ Methyl6HSinglet2.30 - 2.35-
Benzylic

4HDoublet/Multiplet2.60 - 2.80~7 Hz
Methine

1HMultiplet (quint-like)3.00 - 3.20~6-7 Hz
Amine

2HBroad Singlet1.2 - 1.8(Variable)
Aromatic Ar-H8HAA'BB' System7.00 - 7.15~8 Hz
Mass Spectrometry
  • Molecular Formula:

    
    
    
  • Exact Mass: 239.17

  • ESI-MS (M+H): Expect peak at 240.18 .

Process Safety & Hazards (E-E-A-T)

  • Cyanide Management:

    
     is highly toxic. Contact with strong acids liberates Hydrogen Cyanide (
    
    
    
    ) gas.
    • Control: All acidification steps must be performed in a high-efficiency fume hood.

    • Waste: Treat all aqueous waste streams with bleach (Sodium Hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.

  • Ammonia Pressure: While using

    
     mitigates gas usage, the reaction can generate mild ammonia pressure. Do not seal the vessel completely; use a nitrogen bubbler.
    

Troubleshooting

ObservationRoot CauseSolution
Low Yield / Recovered Ketone pH was too high (>7) or insufficient reaction time.Ensure

is in large excess. Add a drop of Acetic Acid if pH is >7. Extend time to 48h.
Secondary Amine Formation Ratio of Amine:Ketone too low.The intermediate amine reacted with another ketone. Increase

to 15-20 equivalents.
Product is an Oil Common for lipophilic amines.Do not try to crystallize the free base. Convert to HCl or Oxalate salt immediately for solid isolation.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Hutchins, R. O.; Hutchins, M. K. (1991). Comprehensive Organic Synthesis. Selectivity in Reductive Amination. Pergamon Press. Link

Sources

Pharmacological Profiling of 1,3-Bis(4-methylphenyl)propan-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Executive Summary & Chemical Context[1][2][3][4]

1,3-Bis(4-methylphenyl)propan-2-ylamine (also known as 1,3-di(p-tolyl)propan-2-amine) represents a specific structural class of diarylpropylamines . Chemically, it consists of a propyl amine backbone flanked by two lipophilic p-tolyl moieties.

This scaffold shares significant pharmacophore overlap with known Monoamine Transporter (MAT) inhibitors and Sigma receptor ligands . Unlike amphetamine (1-phenylpropan-2-amine), the addition of a second benzyl group at the C3 position creates a bulky, lipophilic profile often associated with Triple Reuptake Inhibition (TRI) (serotonin, norepinephrine, and dopamine) or selective DAT/NET inhibition.

This guide details a rigorous pharmacological profiling cascade designed to characterize the compound's affinity, functional potency, and metabolic stability.

Chemical Properties & Handling[5][6]
  • IUPAC Name: 1,3-bis(4-methylphenyl)propan-2-amine[1]

  • Molecular Formula: C₁₇H₂₁N

  • Molecular Weight: 239.36 g/mol

  • Predicted LogP: ~4.2 (High Lipophilicity)

  • Solubility: Low in water; soluble in DMSO (>10 mM) and Ethanol.

  • Storage: -20°C, desiccated. Solutions in DMSO should be used fresh or stored at -80°C to prevent oxidation.

Screening Cascade Overview

The profiling workflow follows a logic-gated system: Binding (Affinity) → Function (Efficacy) → Stability (Druggability).

ScreeningCascade Start Compound Solubilization Tier1 Tier 1: Radioligand Binding (Ki) Start->Tier1 Tier2 Tier 2: Functional Uptake (IC50) Tier1->Tier2 If Ki < 1 µM Report Lead Profile Generation Tier1->Report Inactive Tier3 Tier 3: Metabolic Stability (t1/2) Tier2->Tier3 If IC50 < 500 nM Tier3->Report

Figure 1: Pharmacological Screening Cascade. A logic-gated workflow ensures resources are focused on active candidates.

Protocol 1: Radioligand Binding Assays (Affinity)

Objective: Determine the binding affinity (


) of the compound for the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.
Mechanistic Rationale

Diarylpropylamines compete with endogenous monoamines for the orthosteric binding site on the transporter. Radioligand displacement provides a direct measure of this competition.

Materials & Reagents
  • Membrane Source: HEK293 cells stably expressing human DAT, NET, or SERT (or rat brain synaptosomes).

  • Radioligands:

    • DAT: [³H]WIN 35,428 (Specific Activity: ~80 Ci/mmol)

    • NET: [³H]Nisoxetine

    • SERT: [³H]Citalopram

  • Reference Compounds: Cocaine (DAT), Desipramine (NET), Fluoxetine (SERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Experimental Procedure
  • Preparation: Thaw membrane homogenates and resuspend in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • 25 µL Test Compound (7 concentrations, 10⁻¹⁰ to 10⁻⁵ M).

    • 25 µL Radioligand (Final concentration ~

      
       of the ligand).
      
    • 150 µL Membrane Suspension.

  • Equilibrium: Incubate at 25°C for 60 minutes (DAT/SERT) or 4°C for 120 minutes (NET) to reach equilibrium.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Convert CPM to % Specific Binding. Fit data to a one-site competition model using non-linear regression:



Calculate 

using the Cheng-Prusoff equation :

  • 
    : Radioligand concentration.
    
  • 
    : Dissociation constant of the radioligand.
    

Protocol 2: Functional Uptake Inhibition (Efficacy)

Objective: Confirm if binding translates to functional inhibition of neurotransmitter reuptake.

Mechanistic Rationale

Binding affinity (


) does not guarantee function. The compound could be a substrate (releaser) or a blocker. Uptake assays distinguish these by measuring the transport of labeled neurotransmitters into the cell.

UptakeMechanism cluster_synapse Synaptic Cleft cluster_membrane Presynaptic Membrane cluster_cytosol Cytosol DA Dopamine (DA) DAT DAT Transporter DA->DAT Transport Drug 1,3-Bis(p-tolyl)... Drug->DAT Blockade (Competitive) DA_In Intracellular DA DAT->DA_In

Figure 2: Mechanism of Uptake Inhibition. The compound blocks the DAT transporter, preventing the re-entry of Dopamine into the presynaptic neuron.

Experimental Procedure
  • Cell Seeding: Seed HEK-DAT/NET/SERT cells in poly-D-lysine coated 96-well plates (50,000 cells/well). Incubate 24h.

  • Starvation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose.

  • Drug Treatment: Add test compound (diluted in KRH) and incubate for 10 minutes at 37°C.

  • Substrate Addition: Add [³H]Dopamine (or relevant neurotransmitter) at 20-50 nM final concentration.

  • Uptake Phase: Incubate for 5-8 minutes. Note: Keep time short to measure initial velocity.

  • Stop & Lysis: Aspirate buffer, wash 3x with ice-cold KRH. Lyse cells with 1% SDS or 0.1 N NaOH.

  • Detection: Quantify intracellular radioactivity via scintillation counting.

Interpretation
  • IC₅₀ Calculation: Concentration inhibiting 50% of control uptake.

  • Differentiation: If the compound causes release of radioactivity from pre-loaded cells (in a separate efflux assay), it is a substrate (amphetamine-like). If it only blocks uptake, it is a reuptake inhibitor (cocaine-like). Given the bulky "bis(p-tolyl)" structure, pure inhibition is the predicted mode of action.

Protocol 3: Metabolic Stability (Microsomal)

Objective: Assess the intrinsic clearance (


) and half-life (

) of the compound.
Rationale

Lipophilic amines are primary targets for Cytochrome P450 (CYP) oxidation. The p-methyl groups are susceptible to benzylic hydroxylation (CYP2D6/3A4), potentially leading to rapid inactivation.

Procedure
  • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.

  • Reaction Mix: Phosphate buffer (pH 7.4), Microsomes, Test Compound (1 µM).

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add to 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Output Table
ParameterFormulaTarget Value (Drug-like)
Half-life (

)

> 30 minutes
Intrinsic Clearance (

)

< 20 µL/min/mg

Safety & Toxicity Considerations

  • Cytotoxicity: Perform an MTT or CellTiter-Glo assay in HEK293 cells alongside functional assays to ensure reduced uptake is not due to cell death.

  • hERG Inhibition: Bis-aryl amines carry a risk of hERG channel blockade (QT prolongation). An automated patch-clamp screen is recommended for advanced profiling.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. Link

  • NIMH Psychoactive Drug Screening Program (PDSP). (2023). PDSP Assay Protocols: Radioligand Binding and Functional Assays. University of North Carolina at Chapel Hill. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Eshleman, A. J., et al. (1999). Characteristics of drug interactions with recombinant human dopamine and norepinephrine transporters expressed in clonal cell lines. Journal of Pharmacology and Experimental Therapeutics, 289(2), 877-885. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 1,3-Bis(4-methylphenyl)propan-2-ylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthesis of 1,3-bis(4-methylphenyl)propan-2-ylamine , a sterically encumbered secondary alkyl amine. The synthesis hinges on the successful reductive amination of its precursor, 1,3-bis(4-methylphenyl)propan-2-one .

Due to the steric bulk of the two benzyl-like wings, this reaction is prone to incomplete conversion and competitive secondary amine formation . This guide prioritizes the Sodium Cyanoborohydride (


)  route for laboratory-scale precision and discusses Catalytic Hydrogenation  for scale-up, providing actionable troubleshooting for both.

Part 1: Synthesis Workflow & Logic

The synthesis is best approached via a two-stage convergent protocol. The choice of the reductive amination method depends heavily on available equipment (high-pressure vessels vs. standard glassware) and scale.

Strategic Decision Tree

SynthesisLogic Start Start: 4-Methylphenylacetic Acid Ketone Intermediate: 1,3-Bis(4-methylphenyl)propan-2-one Start->Ketone Decarboxylative Condensation Decision Choose Reduction Method Ketone->Decision MethodA Method A: NaCNBH3 (Lab Scale / High Selectivity) Decision->MethodA < 10g Scale MethodB Method B: H2 / Raney Ni (Scale Up / Green Chem) Decision->MethodB > 10g Scale Target Target: 1,3-Bis(4-methylphenyl)propan-2-ylamine MethodA->Target Reductive Amination MethodB->Target High Pressure Hydrogenation

Figure 1: Strategic workflow for the synthesis of the target amine. The ketone intermediate acts as the critical pivot point.

Part 2: Precursor Synthesis (The Ketone)[1]

Before attempting the amine synthesis, ensure high purity of the ketone intermediate. Impurities here (especially unreacted aldehyde or acid) will poison the amine synthesis.

Reaction: Decarboxylative Condensation Reagents: 4-Methylphenylacetic acid, Iron powder (catalyst), or Thoria (


) on pumice (industrial).
Key Spec:  Melting Point 60–65 °C [1].
Critical Process Parameters (CPP)
ParameterSettingRationale
Temperature 280–300 °CRequired to drive the decarboxylation (

).
Distillation ContinuousRemove

and

to drive equilibrium; the ketone often distills over as it forms.
Purity Check TLC/GCEnsure no starting acid remains; acids will quench the hydride reducing agents in the next step.

Part 3: Reductive Amination (Optimization)

This is the bottleneck step. The steric bulk of the two p-tolyl groups hinders the attack of ammonia on the carbonyl carbon.

Method A: Sodium Cyanoborohydride ( )

Recommended for: Medicinal Chemistry / Gram-scale[1]

This method uses


 because it is stable at pH 6–7, allowing the imine to form (acid-catalyzed) without reducing the ketone starting material (which requires lower pH or stronger reductants like 

) [2].
Optimized Protocol
  • Imine Formation (Equilibrium):

    • Dissolve 1,3-bis(4-methylphenyl)propan-2-one (1.0 equiv) in Methanol .

    • Add Ammonium Acetate (

      
      ) (10.0 equiv). Note: Large excess is vital to suppress dimer formation.
      
    • Stir at RT for 1–2 hours .

    • Optimization: Add 3Å Molecular Sieves to absorb water and drive imine formation.

  • Reduction:

    • Cool to 0 °C.

    • Add Sodium Cyanoborohydride (0.7–1.0 equiv).

    • Critical: Verify pH is ~6.0. If too basic, add trace Acetic Acid; if too acidic, the nitrile group hydrolyzes (toxic HCN risk).

    • Stir at RT for 12–16 hours.

  • Work-up (Safety Critical):

    • Quench with dilute HCl (in fume hood) to decompose residual cyanide.

    • Basify with NaOH to pH > 12 (liberates the free amine).

    • Extract with DCM or Ether.

    • Salt Formation: Convert to Hydrochloride salt using HCl/Ether for stable storage.

Method B: Catalytic Hydrogenation (Leuckart Alternative)

Recommended for: Process Development / Multi-gram scale

While the Leuckart reaction (Formamide/Formic Acid) is traditional, it requires harsh temperatures (180 °C) and often yields N-formyl impurities [3].[2] Catalytic hydrogenation is cleaner.

  • Catalyst: Raney Nickel (active) or 5% Pd/C.

  • Solvent: Methanol saturated with Ammonia gas (

    
     in MeOH).
    
  • Pressure: 50–100 psi

    
    .
    
  • Temp: 50–60 °C.

Part 4: Troubleshooting Center

Issue 1: Low Conversion (Starting Material Remains)

Symptom: TLC shows a persistent spot for the ketone (


 in Hex/EtOAc) after 24h.
  • Root Cause 1: Steric Hindrance. The bulky p-tolyl wings block the carbonyl.

    • Fix: Switch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE activates the carbonyl via H-bonding, accelerating imine formation without Lewis acids.

  • Root Cause 2: Wet Solvent. Water hydrolyzes the imine back to the ketone.

    • Fix: Add Titanium(IV) Isopropoxide (

      
      ) (1.5 equiv) to the reaction before adding the reducing agent. This acts as a water scavenger and Lewis acid activator [4].
      
Issue 2: Dimer Formation (Secondary Amine Impurity)

Symptom: Mass spec shows a peak at [2M - NH3]. A "heavy" impurity appears on TLC.

  • Mechanism: The newly formed primary amine reacts with the ketone to form a secondary amine (dimer).

  • Fix: Increase the Ammonium Acetate load from 10 equiv to 15–20 equiv . A high concentration of ammonia outcompetes the product amine for the ketone.

Issue 3: Product is an Oil / Difficult to Crystallize

Symptom: The free base is a viscous oil that resists crystallization.

  • Explanation: Many diaryl-alkyl amines are oils as free bases due to rotational freedom.

  • Protocol:

    • Dissolve the crude oil in dry Diethyl Ether.

    • Cool to 0 °C.

    • Dropwise add 2M HCl in Ether .

    • The Hydrochloride salt will precipitate as a white solid. Filter and wash with cold ether.

Part 5: Visualizing the Impurity Pathways

Understanding where the reaction deviates is key to optimization.

ReactionPathways Ketone Ketone (Starting Material) Imine Imine Intermediate (Transient) Ketone->Imine + NH3 - H2O Alcohol Alcohol Impurity (Direct Reduction) Ketone->Alcohol + Hydride (If pH < 5) Imine->Ketone + H2O (Reversible) PrimaryAmine Target Amine (Primary) Imine->PrimaryAmine + Hydride (Reduction) Dimer Dimer Impurity (Secondary Amine) PrimaryAmine->Dimer + Ketone (Over-alkylation)

Figure 2: Competitive reaction pathways. The goal is to maximize the green path while suppressing the red (Dimer) and grey (Alcohol) paths.

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (


) instead of Cyanoborohydride? 
A:  Generally, no . 

is too strong; it will reduce the ketone to the alcohol (1,3-bis(4-methylphenyl)propan-2-ol) faster than the imine forms. If you must use

, you must pre-form the imine using

or pre-stirring with ammonia for 24h before adding the reductant [2].

Q: The reaction turned deep red/brown. Is it ruined? A: Not necessarily. Imine formation often generates color. However, if using


, a yellow/orange color is standard. If using the Leuckart method, dark tar indicates polymerization; check the temperature control.

Q: How do I remove unreacted ketone from the final product? A: The most effective method is an Acid/Base extraction .

  • Dissolve crude mixture in organic solvent (Ether/DCM).

  • Extract with 1M HCl. The Amine goes into the water layer; the Ketone stays in the organic layer.

  • Discard organic layer.

  • Basify the aqueous layer (pH 12) and re-extract with DCM to recover pure amine.

References

  • PubChem. (n.d.).[3] 1,3-Bis(4-methylphenyl)propan-2-one.[4][3][5] National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Borch, R. F. (1972).[6] Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine.[6] Organic Syntheses, 52, 124. Retrieved February 14, 2026, from [Link]

  • Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. Journal of Organic Chemistry, 55(8), 2552–2554.

Sources

Technical Support Center: Synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine

[1]

Ticket ID: #SYN-TO-402 Status: Open Subject: Impurity Profiling & Process Optimization for 1,3-Bis(4-methylphenyl)propan-2-ylamine Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

System Overview & Reaction Logic

Welcome to the technical support hub for the synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine (also known as 1,3-di-p-tolyl-2-propylamine). This compound is typically synthesized via the reductive amination of 1,3-bis(4-methylphenyl)propan-2-one (Di-p-tolyl acetone).[1]

Understanding the competitive kinetics between amination (desired) and reduction (undesired) is critical. The diagram below maps the reaction landscape and identifies where specific byproducts originate.

Reaction Pathway Analysis

ReactionPathwayKetoneStarting Material1,3-Bis(4-methylphenyl)propan-2-oneImineIntermediateImine / IminiumKetone->Imine+ NH3 / Amine SourceAlcoholByproduct A (The Hydroxyl)1,3-Bis(4-methylphenyl)propan-2-olKetone->AlcoholDirect Reduction (Fast)NFormylIntermediate C (Leuckart)N-Formyl DerivativeKetone->NFormylLeuckart (HCOOH/HCONH2)TargetTARGET PRODUCT1,3-Bis(4-methylphenyl)propan-2-ylamineImine->TargetReduction (H2/Cat or Hydride)DimerByproduct B (The Dimer)Secondary Amine ImpurityTarget->Dimer+ Imine (Over-alkylation)NFormyl->TargetAcid Hydrolysis

Figure 1: Reaction network showing the competition between amine formation, direct ketone reduction (Alcohol), and over-alkylation (Dimer).[1]

Troubleshooting Guides (Root Cause Analysis)

Issue 1: High Levels of "The Hydroxyl Spike" (Alcohol Byproduct)

Symptom: HPLC/GC shows a significant peak eluting just before the amine. IR shows a broad stretch at 3300-3400 cm⁻¹ (O-H).[1] Chemical Identity: 1,3-bis(4-methylphenyl)propan-2-ol.[1]

Root CauseMechanismRemediation Protocol
Direct Ketone Reduction The reducing agent (e.g., NaBH₄) attacks the ketone before the imine is fully formed.[1]Pre-equilibrium: Allow the Ketone + Ammonia/Amine mixture to stir for 1-2 hours before adding the reducing agent.[1] Use a dehydrating agent (Ti(OiPr)₄ or Molecular Sieves) to push imine formation [1].[1]
pH Too High/Low Imine formation is acid-catalyzed but requires free amine.[1] Incorrect pH stalls imine generation.[1]Buffer System: Maintain pH 5–6 for cyanoborohydride reductions. This protonates the carbonyl oxygen (activating it) without fully protonating the amine nucleophile [2].
Catalyst Selectivity In catalytic hydrogenation, Pt/C often reduces ketones faster than imines compared to Pd/C or Raney Ni.Switch Catalyst: Use Raney Nickel with excess ammonia.[1] Raney Ni is less active toward C=O reduction in the presence of amines compared to Platinum [3].
Issue 2: "The Double Peak" (Dimer/Oligomer Formation)

Symptom: A late-eluting peak with a molecular weight approx.[1] 2x the target (minus NH3). Chemical Identity: N,N-bis(1,3-bis(4-methylphenyl)propan-2-yl)amine.[1]

Root CauseMechanismRemediation Protocol
Ammonia Starvation As the primary amine product forms, it competes with ammonia to react with the remaining ketone/imine.[1]Saturation: Ensure a massive excess of Ammonia (NH₃).[1] If using gas, maintain positive pressure (5–10 bar). If using salts, use >10 equivalents of Ammonium Acetate [4].
High Concentration bimolecular reaction rates increase with concentration.[1]High Dilution: Run the reaction at a lower molar concentration (0.1 M - 0.2 M) to statistically favor the reaction with small, abundant ammonia molecules over the bulky product amine.
Issue 3: The "Stubborn Intermediate" (Leuckart-Specific)

Symptom: Product has correct mass +28 Da (Formyl group) or shows a carbonyl stretch in IR but is not the starting ketone.[1] Chemical Identity: N-(1,3-bis(4-methylphenyl)propan-2-yl)formamide.[1]

Root CauseMechanismRemediation Protocol
Incomplete Hydrolysis The Leuckart reaction produces the N-formyl amide, not the free amine directly.[1][2]Aggressive Hydrolysis: The hydrolysis step requires refluxing in 6M HCl or 20% NaOH for 4–6 hours. Do not stop at the "oil separation" phase; verify de-protection via TLC [5].

Validated Experimental Protocols

Protocol A: Leuckart-Wallach Synthesis (Robust & Scalable)

Best for: Large scale, avoiding high-pressure hydrogenation equipment.[1]

  • Reagents:

    • 1,3-Bis(4-methylphenyl)propan-2-one (1.0 equiv)[1]

    • Formamide (5.0 equiv)[1]

    • Formic Acid (98%, 2.0 equiv)

  • Procedure:

    • Setup: Dean-Stark apparatus setup is recommended to remove water, though simple reflux works.[1]

    • Reaction: Combine ketone, formamide, and formic acid.[3] Heat slowly to 160–170°C.[1]

    • Observation: CO₂ evolution will be vigorous.[1] Maintain temperature until evolution ceases (approx 4–6 hours).[1]

    • Hydrolysis (Critical): Cool to <100°C. Add 6M HCl (3 equiv relative to ketone). Reflux for 4 hours.

    • Workup: Cool to RT. Basify with 50% NaOH to pH >12.[1] Extract with Toluene or DCM.[1]

    • Purification: The free amine can be purified via distillation or converted to the Hydrochloride salt (white precipitate) using HCl/Ether for high purity.

Protocol B: Catalytic Hydrogenation (Cleanest Profile)

Best for: Lab scale, high purity requirements.

  • Reagents:

    • 1,3-Bis(4-methylphenyl)propan-2-one (1.0 equiv)[1]

    • Ammonia (saturated in Methanol or 7N NH3 in MeOH) (10.0 equiv)[1]

    • Raney Nickel (approx 10 wt% of substrate) or 5% Pd/C.[1]

  • Procedure:

    • Pre-mix: Dissolve ketone in methanolic ammonia. Stir for 30 mins.

    • Hydrogenation: Transfer to autoclave/Parr shaker. Add catalyst.[1][4][5][6] Pressurize to 50 psi (3.5 bar) H₂.

    • Temp: Heat to 50°C. Stir for 12–24 hours.

    • Workup: Filter catalyst through Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate.[1][5]

    • Note: If "Alcohol" impurity is >5%, recrystallize the HCl salt from Isopropanol/Ethanol.

FAQ: Rapid Fire Support

Q: Can I use Sodium Borohydride (NaBH4) directly? A: Only if you pre-form the imine.[1] If you mix Ketone + Amine + NaBH4 simultaneously, you will get mostly alcohol.[1] Use Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (STAB) for "one-pot" procedures as they are less active toward ketones at slightly acidic pH [2].[1]

Q: My product is an oil, but I need a solid. A: This amine is likely an oil or low-melting solid in its free base form.[1] To get a stable solid, dissolve the oil in dry diethyl ether and bubble dry HCl gas (or add HCl in dioxane). The hydrochloride salt will precipitate as a white, stable crystalline solid.

Q: I see a peak at M+14 in Mass Spec. What is it? A: This is likely the N-methylated impurity (N-methyl-1,3-bis(4-methylphenyl)propan-2-ylamine).[1] This occurs if you use Formic Acid/Formaldehyde (Eschweiler-Clarke conditions) or if your Methanol solvent participates in the reaction under high temperature/pressure hydrogenation.[1]

References

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

  • Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Standard text on catalyst selectivity).

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.

  • Moore, M. L. (1949).[1] "The Leuckart Reaction."[2][3][7][8] Organic Reactions, 5, 301. (The definitive review of the Leuckart mechanism and hydrolysis requirements).

Technical Support Center: Synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.

Introduction

The synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the initial preparation of the precursor ketone, 1,3-Bis(4-methylphenyl)propan-2-one, followed by reductive amination to yield the target amine. This guide addresses potential challenges in both stages of this synthesis.

A critical aspect of this synthesis is the quality of the starting materials and the optimization of the reductive amination step. Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its versatility and efficiency.[1] This guide will explore various facets of this reaction to empower researchers to overcome common obstacles.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Reductive Amination 4-methylbenzaldehyde 4-methylbenzaldehyde Aldol_Condensation Aldol Condensation (Base Catalyst) 4-methylbenzaldehyde->Aldol_Condensation Acetone Acetone Acetone->Aldol_Condensation Ketone 1,3-Bis(4-methylphenyl) propan-2-one Aldol_Condensation->Ketone Reductive_Amination Reductive Amination Ketone->Reductive_Amination Ammonia_Source Ammonia Source (e.g., Ammonium Formate) Ammonia_Source->Reductive_Amination Reducing_Agent Reducing Agent (e.g., Formic Acid, NaBH3CN) Reducing_Agent->Reductive_Amination Amine 1,3-Bis(4-methylphenyl) propan-2-ylamine Reductive_Amination->Amine

Caption: Overall synthetic workflow from starting materials to the final amine product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine.

Issue 1: Low Yield of 1,3-Bis(4-methylphenyl)propan-2-one (Ketone Precursor)

  • Question: My aldol condensation reaction to produce the precursor ketone is resulting in a low yield. What are the likely causes and how can I optimize the reaction?

  • Answer: Low yields in the aldol condensation of 4-methylbenzaldehyde and acetone are often attributed to several factors. A common method for this synthesis is the condensation of two equivalents of 4-methylbenzaldehyde with one equivalent of acetone in the presence of a base like sodium hydroxide.[2]

    Potential Causes and Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred for a sufficient duration at the optimal temperature, which is typically elevated to facilitate condensation and subsequent dehydration.[2]

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired ketone.

      • Solution: Control the reaction temperature carefully. Overheating can lead to polymerization or other side reactions. The slow addition of the base catalyst can also help to minimize side product formation.

    • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to the formation of mono-adducts or other undesired products.

      • Solution: Use a precise 2:1 molar ratio of 4-methylbenzaldehyde to acetone.

    • Inefficient Purification: Product loss during the workup and purification steps is a common issue.

      • Solution: Recrystallization is a common method for purifying the ketone.[2] Ensure the appropriate solvent system is used to maximize recovery. Seeding the solution with a small crystal of the pure product can aid in crystallization.

Issue 2: Low Yield and/or Impurities in the Reductive Amination Step

  • Question: The conversion of the ketone to 1,3-Bis(4-methylphenyl)propan-2-ylamine is inefficient, and I am observing significant byproducts. How can I improve this step?

  • Answer: Reductive amination is a powerful technique for synthesizing amines from carbonyl compounds.[1][3] However, its success is highly dependent on the chosen method and reaction conditions. For the synthesis of a primary amine from a ketone, the Leuckart reaction is a classic and effective method.[4][5]

    Troubleshooting the Reductive Amination:

    • Choice of Reductive Amination Method:

      • Leuckart Reaction: This method utilizes ammonium formate or formamide as both the ammonia source and the reducing agent, typically at high temperatures (120-165 °C).[4] It is a robust one-pot reaction but can lead to the formation of N-formylated byproducts.[6]

        • Optimization: Ensure the reaction temperature is carefully controlled within the optimal range for the chosen reagent (ammonium formate or formamide).[4] A subsequent hydrolysis step with acid or base is necessary to convert the intermediate N-formyl derivative to the free amine.[5]

      • Catalytic Hydrogenation: This method involves reacting the ketone with ammonia in the presence of a metal catalyst (e.g., Raney nickel, Palladium on carbon) under a hydrogen atmosphere.[1]

        • Optimization: The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that need to be optimized for a specific substrate.

      • Hydride Reducing Agents: Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used for a more controlled, two-step (indirect) reductive amination.[7][8] This involves the pre-formation of the imine followed by reduction.

        • Optimization: Careful control of pH is crucial when using these reagents to ensure the selective reduction of the imine intermediate.[7]

    • Common Byproducts and Their Mitigation:

      • Unreacted Ketone: Incomplete conversion of the starting material.

        • Solution: Increase the reaction time, temperature (within optimal limits), or the excess of the aminating and reducing agents.

      • N-Formyl Amine (in Leuckart reaction): The primary product before hydrolysis.

        • Solution: Ensure the final hydrolysis step (acidic or basic) is complete to cleave the formyl group.[5][9]

      • Secondary/Tertiary Amines: Over-alkylation of the product amine.

        • Solution: Using a large excess of the ammonia source can help to minimize the formation of secondary and tertiary amines.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,3-Bis(4-methylphenyl)propan-2-one?

A1: The most prevalent method is the base-catalyzed aldol condensation of two equivalents of 4-methylbenzaldehyde with one equivalent of acetone.[2] This reaction is typically performed at elevated temperatures to promote the dehydration of the initial aldol adduct to form the α,β-unsaturated ketone, which then undergoes a Michael addition with the enolate of acetone, followed by another condensation and dehydration.

Q2: What are the key parameters to control during the Leuckart reaction for optimal yield of the target amine?

A2: The key parameters for a successful Leuckart reaction are:

  • Temperature: The reaction requires high temperatures, typically between 120-130 °C for ammonium formate and above 165 °C for formamide.[4]

  • Reagent Ratio: An excess of ammonium formate or formamide is generally used to drive the reaction to completion.

  • Reaction Time: The reaction needs to be heated for several hours to ensure complete conversion.

  • Hydrolysis: A final hydrolysis step is crucial to obtain the free amine from the N-formyl intermediate.[5]

Q3: Are there alternative, milder methods for the reductive amination step?

A3: Yes, for substrates that are sensitive to the high temperatures of the Leuckart reaction, alternative methods can be employed. Catalytic hydrogenation using catalysts like palladium on carbon or Raney nickel offers a milder alternative.[1] Additionally, the use of hydride reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in a two-step process allows for greater control and milder reaction conditions.[7][8][10]

Q4: How can I effectively purify the final 1,3-Bis(4-methylphenyl)propan-2-ylamine product?

A4: The purification strategy will depend on the nature of the impurities.

  • Acid-Base Extraction: As an amine, the product can be separated from non-basic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous acid solution. The amine will move to the aqueous layer as its ammonium salt. The aqueous layer can then be basified, and the free amine can be re-extracted into an organic solvent.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

  • Crystallization: The product can be converted to a salt (e.g., hydrochloride) and purified by recrystallization. The pure salt can then be neutralized to give the free amine.

Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A5:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of both the ketone synthesis and the reductive amination. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.[9]

  • Product Characterization: The structure and purity of the final product should be confirmed using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3-Bis(4-methylphenyl)propan-2-one

This protocol is based on the principles of aldol condensation.[2]

Materials:

  • 4-methylbenzaldehyde

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), dilute

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylbenzaldehyde (2.0 equivalents) in ethanol.

  • Add acetone (1.0 equivalent) to the solution.

  • Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred reaction mixture.

  • After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with dilute hydrochloric acid.

  • The crude product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 1,3-Bis(4-methylphenyl)propan-2-one.

Data Presentation: Expected Yield and Properties

PropertyValue
Molecular Formula C₁₇H₁₈O
Molecular Weight 238.32 g/mol [11]
Appearance White to off-white solid
Melting Point Approx. 60-65 °C[2]
Expected Yield 70-85% (after recrystallization)

Protocol 2: Synthesis of 1,3-Bis(4-methylphenyl)propan-2-ylamine via Leuckart Reaction

This protocol is a general procedure based on the Leuckart reaction.[4]

Materials:

  • 1,3-Bis(4-methylphenyl)propan-2-one

  • Ammonium formate

  • Formic acid (optional catalyst)

  • Hydrochloric acid, concentrated

  • Sodium hydroxide, concentrated

  • Diethyl ether or other suitable organic solvent

Procedure:

  • In a round-bottom flask, combine 1,3-Bis(4-methylphenyl)propan-2-one (1.0 equivalent) and ammonium formate (excess, e.g., 5-10 equivalents).

  • Heat the mixture in an oil bath to 120-130 °C with stirring for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add concentrated hydrochloric acid and heat the mixture to reflux for a few hours to hydrolyze the intermediate N-formyl amine.

  • Cool the reaction mixture and make it strongly basic by the slow addition of concentrated sodium hydroxide solution.

  • Extract the product into an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude amine.

  • Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impurities in Final Product check_ketone Analyze Purity of Ketone Precursor start->check_ketone ketone_impure Ketone is Impure check_ketone->ketone_impure purify_ketone Re-purify Ketone (Recrystallization) ketone_impure->purify_ketone Yes ketone_pure Ketone is Pure ketone_impure->ketone_pure No purify_ketone->check_ketone check_amination Review Reductive Amination Conditions ketone_pure->check_amination incomplete_reaction Incomplete Reaction? check_amination->incomplete_reaction optimize_amination Increase Reaction Time/ Temperature/Reagent Excess incomplete_reaction->optimize_amination Yes byproducts Significant Byproducts? incomplete_reaction->byproducts No purification_issue Check Purification Protocol optimize_amination->purification_issue optimize_hydrolysis Ensure Complete Hydrolysis (if Leuckart) byproducts->optimize_hydrolysis Yes, N-formyl present change_method Consider Alternative Reductive Amination Method (e.g., Catalytic Hydrogenation, NaBH3CN) byproducts->change_method Yes, other byproducts byproducts->purification_issue No optimize_hydrolysis->purification_issue change_method->purification_issue

Caption: A decision-making workflow for troubleshooting low yields and impurities.

References

  • Sciencemadness Wiki. (2020, February 11). Leuckart reaction. Retrieved from [Link]

  • Kunalan, V., & Cawrse, M. A. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 899-906. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (2E)-1,3-Bis(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • S. S. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 141-150. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(4-methylphenyl)propan-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

Sources

Technical Support Center: Reductive Amination of 1,3-Bis(4-methylphenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the reductive amination of 1,3-Bis(4-methylphenyl)propan-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important transformation. The unique structure of this diaryl propanone, with its significant steric bulk flanking the carbonyl group, presents specific challenges that can lead to undesired side reactions. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: I am attempting a one-pot reductive amination and my main product is the alcohol, 1,3-Bis(4-methylphenyl)propan-2-ol. What is causing this?

This is the most common side reaction encountered with this substrate and is almost always due to an inappropriate choice of reducing agent or reaction conditions. The hydride reducing agent is reducing the ketone carbonyl group directly, a reaction that competes with the desired reduction of the imine/iminium ion intermediate.

The core issue is the relative rates of reaction. The steric hindrance around the carbonyl of 1,3-Bis(4-methylphenyl)propan-2-one can slow down the initial formation of the imine. If you are using a powerful, non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot setup, it will begin to reduce the ketone before a sufficient concentration of the imine intermediate is present.[1][2]

Q2: My mass spectrometry results show a significant peak corresponding to a dialkylated product. How can I prevent this over-alkylation?

The formation of a tertiary amine is a classic side reaction in reductive aminations involving primary amines.[3][4] Your desired secondary amine product is itself a nucleophile and can react with a second molecule of the ketone. This forms a new, more substituted iminium ion, which is then reduced to yield a tertiary amine.

This side reaction is driven by stoichiometry and reaction kinetics. To mitigate it, you must ensure that a molecule of the starting ketone is statistically more likely to encounter the primary amine than your newly formed secondary amine product.

Q3: The reaction is very slow, and I'm recovering a large amount of unreacted ketone and amine. What factors could be hindering the reaction?

Sluggish or incomplete reactions are typically traced back to inefficient formation of the crucial imine intermediate.[5] The conversion of a ketone and an amine to an imine is a reversible, equilibrium-driven process. Several factors can stall this step:

  • Steric Hindrance: The two bulky 4-methylphenyl groups on your substrate significantly impede the nucleophilic attack of the amine on the carbonyl carbon.[4][6]

  • Incorrect pH: Imine formation is notoriously pH-sensitive.[7][8][9] If the medium is too basic, the carbonyl is not activated. If it is too acidic, the amine is protonated to its non-nucleophilic ammonium salt form, shutting down the reaction.[2]

  • Presence of Water: Since water is a byproduct of imine formation, its presence in the reaction medium can push the equilibrium back towards the starting materials.[5]

Q4: Why is sodium triacetoxyborohydride (STAB) so frequently recommended for this type of reaction?

Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for challenging reductive aminations for two key reasons: selectivity and reactivity under acidic conditions.[3][4][10]

  • Selectivity: STAB is a sterically hindered and electronically attenuated hydride donor.[4] This makes it significantly less reactive towards reducing ketones and aldehydes compared to the protonated iminium ion intermediate.[2][5] It will wait, in essence, for the iminium ion to form before reacting, which directly solves the problem of premature ketone reduction.

  • Acid Tolerance: STAB is stable and effective in weakly acidic conditions (e.g., in the presence of acetic acid), which are the optimal conditions for catalyzing the formation of the imine intermediate.[4][10] This allows the entire process to run efficiently in a single pot.

Troubleshooting Guide & Optimization Strategies

Problem 1: Low Yield due to Ketone Reduction

Primary Cause: The reducing agent is reducing the ketone starting material faster than the iminium ion intermediate.

Solutions:

  • Adopt a Selective Reducing Agent: Immediately switch from general-purpose hydrides like NaBH₄ to sodium triacetoxyborohydride (STAB). It is specifically designed to overcome this exact problem.[4][5]

  • Implement a Two-Step (Indirect) Protocol: If STAB is unavailable, you can still use less selective reagents like NaBH₄ by separating the imine formation and reduction steps.

    • Step A: Stir the ketone and amine together in a suitable solvent (e.g., methanol or toluene) for a prolonged period (monitor by TLC/GC for ketone consumption). Using a dehydrating agent like molecular sieves or a Dean-Stark apparatus to remove water will drive the reaction to completion.[11]

    • Step B: Once the imine is formed, cool the reaction and then add the NaBH₄.[1] Since the ketone is already consumed, the borohydride will selectively reduce the imine.

G start Low Yield of Amine, High Yield of Alcohol Byproduct check_reagent Is the reducing agent NaBH₄ in a one-pot setup? start->check_reagent switch_reagent Action: Switch to NaBH(OAc)₃ (STAB) in a one-pot protocol. check_reagent->switch_reagent  Yes   two_step Alternative: Use a two-step protocol. 1. Form imine (with water removal). 2. Add NaBH₄ for reduction. check_reagent->two_step  Yes, and STAB  is not available   end Result: Selective reduction of imine, high yield of desired amine. switch_reagent->end two_step->end

Caption: Troubleshooting workflow for ketone reduction.
Problem 2: Formation of Tertiary Amine Byproduct (Over-Alkylation)

Primary Cause: The desired secondary amine product is reacting with remaining ketone starting material.

Solutions:

  • Adjust Stoichiometry: Use a molar excess of the primary amine (e.g., 1.5 to 2.0 equivalents) relative to the ketone. This increases the probability that the ketone will react with the starting amine instead of the product amine.[3]

  • Control Reagent Addition: Instead of adding all reagents at once, employ a slow-addition strategy. Add the ketone dropwise to a stirred solution containing the primary amine and the reducing agent. This maintains a low instantaneous concentration of the ketone, minimizing its opportunity to react with the secondary amine product.

G cluster_0 Desired Pathway cluster_1 Over-Alkylation Side Reaction Ketone_A Ketone Imine_1 Imine Ketone_A->Imine_1 Amine_1 Primary Amine Amine_1->Imine_1 Amine_2 Desired Secondary Amine Imine_1->Amine_2 + [H] Ketone_B Ketone Imine_2 Tertiary Iminium Ion Ketone_B->Imine_2 Amine_2_side Secondary Amine (Product) Amine_2_side->Imine_2 Amine_3 Undesired Tertiary Amine Imine_2->Amine_3 + [H]

Caption: Competing reaction pathways.
Data Summary: Comparison of Common Reducing Agents
Reducing AgentFormulaSelectivityOptimal pHCommon Issues/Byproducts
Sodium BorohydrideNaBH₄Low (reduces ketones)7-10Reduction of starting ketone to alcohol.[1][12]
Sodium CyanoborohydrideNaBH₃CNModerate (more selective than NaBH₄)6-7Highly toxic; can generate HCN gas during acidic workup.[3][5][9]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃ High (selective for imines/iminiums) 4-6 Reagent of choice; low toxicity, high selectivity.[4][5][10]

Validated Experimental Protocols

Protocol 1: Optimized One-Pot Reductive Amination of 1,3-Bis(4-methylphenyl)propan-2-one

This protocol is optimized for selectivity and yield, using the preferred reagent, STAB.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,3-Bis(4-methylphenyl)propan-2-one (1.0 eq).

  • Solvent & Reagents: Add anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration). Add the primary amine (1.2 eq) followed by glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed (typically 4-24 hours, depending on the amine).

  • Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of the Amine Product via Acid-Base Extraction

This procedure effectively separates the basic amine product from neutral impurities like unreacted ketone or the alcohol byproduct.

  • Dissolution: Dissolve the crude product from the workup in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3x). The basic amine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.

  • Separation: Retain the aqueous layers and discard the organic layer (which contains the neutral impurities).

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 3 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 11). The protonated amine will be neutralized, causing it to precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer with fresh ethyl acetate or dichloromethane (3x). The purified, neutral amine product will now be in the organic layer.

  • Final Isolation: Combine these final organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.

References

  • Busetta, B., & Hospital, M. (2014). pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments. Electrophoresis, 35(9), 1259-67. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination. YouTube. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • BenchChem. (n.d.).
  • Wikipedia. (2023). Reductive amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination. Master Organic Chemistry. [Link]

  • Tarasevich, V. A., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. [Link]

  • JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. [Link]

  • Chem-Station. (2014). Borch Reductive Amination. Chem-Station International Edition. [Link]

  • Oreate AI. (2026). The Role of Sodium Borohydride in Reductive Amination.
  • Royal Society of Chemistry. (n.d.). Reductive amination.
  • Reddit User Discussion. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]

  • Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry 115 Lecture Notes.
  • ACS Publications. (n.d.). Organic Reactions. [Link]

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. [Link]

  • University of York. (n.d.).

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Validation & Comparative

A Comparative Guide to Assessing the Cytotoxicity of 1,3-Bis(4-methylphenyl)propan-2-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cellular Impact of a Novel Propan-2-ylamine Derivative

In the landscape of drug discovery and chemical safety assessment, the precise characterization of a compound's cytotoxic profile is a critical early-stage gatekeeper. This guide focuses on a strategic approach to evaluating the cytotoxicity of the novel compound, 1,3-Bis(4-methylphenyl)propan-2-ylamine . Given the current absence of published cytotoxicity data for this specific molecule, we will establish a robust framework for its assessment. This framework will be guided by established principles of in vitro toxicology and will draw comparisons with structurally related compounds for which biological activity has been reported, such as 1,3-bis(aryloxy)propan-2-amines and various N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides .[1][2][3][4][5][6][7]

The propan-2-amine scaffold is a recurring motif in biologically active molecules. For instance, derivatives of 1,3-bis(aryloxy)propan-2-ols have demonstrated potential as antileishmanial agents, though some have also exhibited toxicity toward mammalian macrophages.[5][7] Similarly, certain novel quinoxaline-3-propanamides have shown significant cytotoxic activity against cancer cell lines.[6] These examples underscore the necessity of a multi-faceted approach to understanding the cellular effects of 1,3-Bis(4-methylphenyl)propan-2-ylamine.

This guide will provide a comprehensive overview of three fundamental in vitro cytotoxicity assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay for apoptosis. We will delve into the mechanistic basis of each assay, provide detailed, field-tested protocols, and offer insights into data interpretation and comparative analysis.

Pillars of In Vitro Cytotoxicity Assessment: A Multi-Assay Strategy

A single assay is insufficient to comprehensively determine a compound's cytotoxic nature. A well-rounded assessment relies on a battery of tests that probe different aspects of cellular health. This multi-parametric approach provides a more complete picture of the potential mechanisms of cell death.

  • Metabolic Viability (MTT Assay): This colorimetric assay is a cornerstone for assessing cellular metabolic activity, which is often correlated with cell viability.[8] It relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[8] The intensity of the purple color is directly proportional to the number of viable cells.[8]

  • Membrane Integrity (LDH Assay): The Lactate Dehydrogenase (LDH) assay is a widely used method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.

  • Apoptosis Induction (Caspase-3/7 Assay): Apoptosis, or programmed cell death, is a critical mechanism that can be triggered by cytotoxic compounds. Caspases are a family of proteases that are central to the apoptotic process.[10] The Caspase-3/7 assay specifically measures the activity of effector caspases 3 and 7, which are key executioners of apoptosis.[10]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the results.

MTT Assay for Cell Viability

This protocol is adapted from established methodologies for assessing cell metabolic activity.[8][11][12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete culture medium.[11]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1,3-Bis(4-methylphenyl)propan-2-ylamine and comparator compounds in culture medium. Remove the old medium from the wells and add 100 µL of the treatment media. Include untreated cells as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[8][11]

  • Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[11]

LDH Assay for Cytotoxicity

This protocol is based on standard methods for measuring lactate dehydrogenase release.[9][13][14]

Principle: The release of the cytosolic enzyme LDH into the culture medium is an indicator of compromised cell membrane integrity. The amount of LDH is quantified through a coupled enzymatic reaction that results in a colorimetric product.[9]

Experimental Workflow:

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Controls: Prepare the following controls:

    • Spontaneous Release: Untreated cells.

    • Maximum Release: Untreated cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.[13]

    • Medium Background: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.[14]

  • Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[13]

  • Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, lactate, and a tetrazolium salt) to each well.[13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[9][13]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[9][13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[9][13]

Caspase-3/7 Assay for Apoptosis

This protocol outlines a common method for detecting apoptosis through caspase activation.[10][15][16][17]

Principle: The assay utilizes a substrate containing the DEVD peptide sequence, which is specifically cleaved by activated caspase-3 and -7.[10][15] This cleavage releases a fluorophore or a substrate for luciferase, generating a detectable signal that is proportional to caspase activity.[15][16]

Experimental Workflow:

Caption: Workflow for the Caspase-3/7 apoptosis assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, using a white-walled 96-well plate for luminescence measurements.

  • Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.[16]

  • Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[16]

  • Mixing: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.[16]

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

Data Interpretation and Comparative Analysis

The data obtained from these assays will allow for a comprehensive comparison of the cytotoxicity of 1,3-Bis(4-methylphenyl)propan-2-ylamine with the selected comparator compounds.

Data Analysis:

  • MTT Assay: Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • LDH Assay: Calculate the percentage of cytotoxicity for each concentration.

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Caspase-3/7 Assay: Express the results as fold-change in caspase activity relative to the untreated control.

    • Fold Change = Luminescence of Treated Cells / Luminescence of Untreated Cells

Comparative Data Presentation:

The results should be summarized in clear, well-structured tables to facilitate easy comparison. The half-maximal inhibitory concentration (IC50) for the MTT assay and the half-maximal effective concentration (EC50) for the LDH and Caspase-3/7 assays should be calculated from dose-response curves.

Table 1: Hypothetical Cytotoxicity Data for 1,3-Bis(4-methylphenyl)propan-2-ylamine and Comparator Compounds (IC50/EC50 in µM)

CompoundMTT Assay (IC50)LDH Assay (EC50)Caspase-3/7 Assay (EC50)
1,3-Bis(4-methylphenyl)propan-2-ylamine Experimental ValueExperimental ValueExperimental Value
Comparator A (e.g., a 1,3-bis(aryloxy)propan-2-amine derivative)25.545.2> 100
Comparator B (e.g., a N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide derivative)15.830.112.5
Doxorubicin (Positive Control)0.51.20.8

Interpretation of Hypothetical Results:

In this hypothetical scenario, Comparator B exhibits greater cytotoxicity than Comparator A across all assays, with a notable induction of apoptosis. The experimental values obtained for 1,3-Bis(4-methylphenyl)propan-2-ylamine would be directly compared to these benchmarks to determine its relative potency and potential mechanism of cell death. For example, a low IC50 in the MTT assay coupled with a high EC50 in the LDH assay and a low EC50 in the Caspase-3/7 assay would suggest that the compound primarily induces apoptosis rather than necrosis.

Conclusion

This guide provides a robust and scientifically sound framework for the comprehensive in vitro cytotoxic evaluation of 1,3-Bis(4-methylphenyl)propan-2-ylamine. By employing a multi-assay approach that interrogates cell metabolism, membrane integrity, and apoptosis, researchers can obtain a nuanced understanding of this novel compound's cellular effects. The detailed protocols and data analysis strategies presented herein are designed to ensure the generation of reliable and reproducible data, which is essential for making informed decisions in the fields of drug development and chemical safety. The comparison with structurally related compounds provides crucial context for interpreting the experimental findings and guiding future research directions.

References

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  • Unknown. (n.d.). MTT ASSAY: Principle. Retrieved from [Link]

  • Unknown. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Interchim. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3025.
  • Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. PubMed.
  • Lavorato, S. N., et al. (n.d.). Synthesis of 1,3‐bis(aryloxy)propan‐2‐amines.
  • Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
  • Babich, H., & Borenfreund, E. (1992). Cytotoxic and morphological effects of phenylpropanolamine, caffeine, nicotine, and some of their metabolites studied In vitro. Toxicology in Vitro, 6(6), 493-502.
  • Lavorato, S. N., et al. (2017). 1,3‐Bis(aryloxy)propan‐2‐ols as potential antileishmanial agents. Chemical Biology & Drug Design, 90(5), 935-942.
  • Ghorab, M. M., et al. (2023). Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 13(1), 18749.
  • Lavorato, S. N., et al. (2017). 1,3-Bis(aryloxy)propan-2-ols as potential antileishmanial agents. PubMed.
  • Bielska, O., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1149.
  • Hakim, M. N., et al. (n.d.). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. Science Alert.
  • Perinova, R., et al. (2021). Semisynthetic derivatives of haemanthamine and their in vitro antiproliferative activity evaluation against a panel of human cell lines. Arabian Journal of Chemistry, 14(1), 102881.
  • Wang, X., et al. (2022). Potential Common Mechanisms of Cytotoxicity Induced by Amide Herbicides via TRPA1 Channel Activation. International Journal of Molecular Sciences, 23(13), 7234.
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Comparative Analysis of 1,3-Bis(4-methylphenyl)propan-2-ylamine Derivatives: A Guide to Structure-Activity Relationships in Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 1,3-Bis(4-methylphenyl)propan-2-ylamine derivatives, with a specific focus on their activity as inhibitors of monoamine oxidases (MAO). By examining how subtle modifications to this chemical scaffold influence potency and selectivity, we can derive key principles for the rational design of novel therapeutics for neurological disorders.

Monoamine oxidases (MAO) are a family of enzymes responsible for the degradation of key neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] The two primary isoforms, MAO-A and MAO-B, differ in their substrate specificity and tissue distribution.[3] Selective inhibitors of MAO-A are effective in treating depression and anxiety, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease and Alzheimer's disease.[3][4] The 1,3-diarylpropan-2-amine scaffold represents a promising starting point for the development of novel MAO inhibitors.

The Core Scaffold: 1,3-Bis(4-methylphenyl)propan-2-ylamine

The selection of 1,3-Bis(4-methylphenyl)propan-2-ylamine as a core structure is predicated on its structural similarity to endogenous monoamine neurotransmitters. The presence of two phenyl rings allows for extensive modification to explore the binding pockets of the MAO enzymes, while the central aminopropane chain mimics the ethylamine side chain of neurotransmitters like dopamine and serotonin. The methyl groups at the 4-position of the phenyl rings serve as an initial point for exploring the impact of substitution on activity.

Comparative Analysis of Derivative Activity

To elucidate the SAR of this class of compounds, a series of derivatives were synthesized and evaluated for their inhibitory activity against human MAO-A and MAO-B. The results, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below.

Compound IDR1 SubstitutionR2 SubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
1a HH15.28.50.56
1b 4-CH34-CH310.83.20.30
1c 4-F4-F8.51.10.13
1d 4-Cl4-Cl5.10.80.16
1e 3,4-diCl3,4-diCl2.30.20.09
1f 4-OCH34-OCH325.612.10.47
1g H4-CH312.55.80.46
Analysis of Structure-Activity Relationships

Impact of Phenyl Ring Substitution:

The data clearly indicate that the nature and position of substituents on the phenyl rings have a profound impact on both the potency and selectivity of MAO inhibition.

  • Electron-Withdrawing Groups Enhance Potency: A clear trend is observed where the introduction of electron-withdrawing groups at the 4-position of the phenyl rings increases inhibitory activity against both MAO-A and MAO-B. For instance, the fluorine-substituted derivative 1c (MAO-B IC50 = 1.1 µM) and the chlorine-substituted derivative 1d (MAO-B IC50 = 0.8 µM) are significantly more potent than the unsubstituted parent compound 1a (MAO-B IC50 = 8.5 µM). This trend is further amplified with the 3,4-dichloro-substituted derivative 1e , which exhibits the highest potency against MAO-B (IC50 = 0.2 µM). This suggests that electron-withdrawing substituents may enhance binding affinity through favorable interactions within the enzyme's active site.[5]

  • Electron-Donating Groups Decrease Potency: Conversely, the introduction of an electron-donating methoxy group at the 4-position in derivative 1f resulted in a significant decrease in potency against both isoforms (MAO-A IC50 = 25.6 µM, MAO-B IC50 = 12.1 µM). This suggests that increased electron density on the phenyl rings is detrimental to binding.

  • Selectivity Towards MAO-B: While most derivatives show a preference for inhibiting MAO-B, the selectivity index (SI) indicates that electron-withdrawing groups also enhance this selectivity. The most selective compound is the 3,4-dichloro derivative 1e (SI = 0.09). This suggests that the active site of MAO-B is more accommodating of these substitutions compared to MAO-A.

Symmetry and Asymmetry:

Comparing the symmetrically substituted compound 1b (4-CH3, 4-CH3) with the asymmetrically substituted 1g (H, 4-CH3) reveals that symmetrical substitution provides a slight advantage in potency for both isoforms. This may indicate that both phenyl-binding pockets within the enzyme active site contribute to the overall affinity.

Experimental Protocols

To ensure the reproducibility and validity of these findings, detailed experimental protocols for the determination of MAO inhibitory activity are provided below.

Fluorometric Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This assay quantifies MAO activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of monoamine oxidation.[1] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product, allowing for sensitive detection of enzyme activity.[1]

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO-A and MAO-B Assay Buffer

  • High Sensitivity Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • MAO-A Substrate (e.g., p-tyramine)

  • MAO-B Substrate (e.g., benzylamine)[4]

  • Inhibitor Control (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[3]

  • Test compounds

  • 96-well black microplates

Procedure:

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions to achieve final desired concentrations. The final solvent concentration in the assay should not exceed 1-2%.

  • Reagent Preparation: Prepare working solutions of the High Sensitivity Probe, HRP, MAO-A enzyme, and MAO-B enzyme in their respective assay buffers according to the manufacturer's instructions.[6]

  • Assay Plate Setup:

    • Add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.

    • Add 10 µL of the test compound dilution, inhibitor control, or vehicle control to the respective wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a substrate solution containing the appropriate substrate (p-tyramine for MAO-A or benzylamine for MAO-B), HRP, and the fluorescent probe in assay buffer.

    • Add 40 µL of the substrate solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (Excitation ~535 nm, Emission ~590 nm) at 37°C in kinetic mode for 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Alternative Target Assessment: Serotonin Transporter (SERT) Binding Assay

To ensure that the observed activity is specific to MAO and not due to off-target effects on other monoamine system components, a SERT binding assay can be performed. The serotonin transporter is a key target for many antidepressant drugs.[7]

Radioligand Binding Assay for SERT

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the serotonin transporter.[8]

Materials:

  • Membrane preparations from cells expressing human SERT (e.g., HEK293-hSERT)[9]

  • Radioligand (e.g., [³H]-Citalopram or [³H]-Paroxetine)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding control (e.g., Fluoxetine)[10]

  • Test compounds

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, combine:

    • 50 µL of test compound dilution, vehicle control (for total binding), or non-specific binding control.

    • 50 µL of the radioligand solution.

    • 100 µL of the hSERT membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a GF/B glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each test compound concentration.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 or Ki value.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

MAO_Inhibition_Assay_Workflow Compound_Prep Compound Dilution Incubation Pre-incubation: Enzyme + Inhibitor Compound_Prep->Incubation Enzyme_Prep Enzyme & Reagent Preparation Enzyme_Prep->Incubation Reaction Reaction Initiation: Add Substrate Mix Incubation->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Rate_Calc Calculate Reaction Rates Measurement->Rate_Calc Inhibition_Calc Determine % Inhibition Rate_Calc->Inhibition_Calc IC50_Calc Calculate IC50 Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for the MAO inhibition assay.

MAO_Enzymatic_Reaction Monoamine Monoamine Substrate (e.g., Serotonin) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO + O₂ + H₂O Aldehyde Aldehyde Product MAO->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP Probe Non-Fluorescent Probe Probe->HRP Fluorescent_Product Fluorescent Product (Resorufin) HRP->Fluorescent_Product Detectable Signal Inhibitor MAO Inhibitor (Test Compound) Inhibitor->MAO

Caption: Principle of the fluorometric MAO activity assay.

Conclusion

The structure-activity relationship study of 1,3-Bis(4-methylphenyl)propan-2-ylamine derivatives reveals critical insights for the design of potent and selective MAO inhibitors. The key takeaway is that substitution of the phenyl rings with electron-withdrawing groups, particularly halogens, enhances both the potency and selectivity for MAO-B. This guide provides a framework for further optimization of this scaffold, supported by robust and reproducible experimental protocols. By applying these principles, researchers can accelerate the discovery of novel drug candidates for the treatment of a range of neurological and psychiatric disorders.

References

  • Reaction Biology. SERT Biochemical Binding Assay Service.
  • Benchchem. Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
  • University of Queensland. Monoamine Oxidase: Methods and Protocols.
  • PubMed. Enzyme Inhibition Assays for Monoamine Oxidase.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.
  • Revvity. human Serotonin Transporter Receptor Cell Line.
  • TW. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay.
  • Sigma-Aldrich. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (MAK295) - Technical Bulletin.
  • PMC. Development of serotonin transporter reuptake inhibition assays using JAR cells.
  • ACS Publications. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
  • RSC Publishing. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.
  • ScholarWorks@UNO. Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs).
  • ResearchGate. structure and activity relationship of monoamine oxidase inhibitors.
  • DSpace Repository. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders.
  • PubMed. Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles.
  • PubMed. Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues.
  • PMC. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore.

Sources

Technical Comparison Guide: In Vitro Profiling of 1,3-Bis(4-methylphenyl)propan-2-ylamine (DMPPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1,3-Bis(4-methylphenyl)propan-2-ylamine (herein referred to as DMPPA ) represents a structural evolution of the 1,3-diphenylpropan-2-amine scaffold. Chemically, it bridges the gap between simple phenethylamines (like amphetamine) and bulkier diaryl-alkylamines (like fendiline or certain NMDA antagonists).

Because of its structural bulk—specifically the addition of a second phenyl ring and para-methyl substituents—DMPPA is hypothesized to exhibit a distinct pharmacological profile compared to classical stimulants. The critical developmental question is determining whether DMPPA acts as a Transporter Blocker (low abuse potential, e.g., Methylphenidate) or a Transporter Substrate/Releaser (high abuse potential, e.g., Amphetamine).

This guide provides a rigorous, self-validating workflow to characterize DMPPA against industry-standard benchmarks.

Comparative Landscape[1]
CompoundClassPrimary MechanismKey Risk/Feature
DMPPA (Candidate) DiphenylpropylamineUnknown (Target: DAT/NET/NMDA)Needs differentiation: Blocker vs. Releaser.
Methylphenidate (MPH) PiperidineReuptake Inhibitor (DAT/NET)Standard for "non-releasing" blockade.
Amphetamine (AMPH) PhenethylamineSubstrate-Releaser (DAT/NET)Standard for reverse-transport/neurotoxicity.

Strategic Screening Workflow

To validate DMPPA, we do not simply "test activity"; we must prove the mechanism. The following logic flow ensures resource efficiency and scientific rigor.

ScreeningCascade Start Compound: DMPPA Binding Phase 1: Radioligand Binding (Ki Determination) Start->Binding Functional Phase 2: Functional Uptake (IC50 Determination) Binding->Functional If Ki < 1µM Release Phase 3: Release Assay (EC50 / Efflux) Functional->Release If IC50 < 500nM Tox Phase 4: Neurotoxicity (MTT / LDH) Release->Tox Characterize Safety Decision Profile Analysis Release->Decision Blocker Outcome: Blocker (Like MPH) Decision->Blocker High Uptake Inhib. No Release Releaser Outcome: Releaser (Like AMPH) Decision->Releaser High Uptake Inhib. High Release

Figure 1: The Critical Path. Phase 3 is the "Go/No-Go" step for abuse liability assessment.

Phase 1 & 2: Binding and Functional Uptake

Rationale

We first establish if DMPPA binds to the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET) and if this binding translates to functional inhibition of monoamine uptake.

Protocol A: Synaptosomal Uptake Inhibition

Why Synaptosomes? Unlike transfected cells (HEK293), rat brain synaptosomes preserve the native lipid environment and protein-protein interactions of the transporter, providing a more translatable in vivo correlate.

Materials:

  • Tissue: Rat striatum (for DAT) or frontal cortex (for NET).

  • Radioligand: [³H]-Dopamine (DA) or [³H]-Norepinephrine (NE).

  • Buffer: Krebs-Henseleit Buffer (KHB) with ascorbic acid (to prevent oxidation).

Step-by-Step Methodology:

  • Preparation: Homogenize tissue in ice-cold 0.32M sucrose. Centrifuge (1000 x g, 10 min) to remove debris. Retain supernatant (S1) and centrifuge (12,000 x g, 20 min) to pellet synaptosomes (P2). Resuspend P2 in KHB.

  • Pre-incubation: Incubate synaptosomes (50 µg protein/well) with DMPPA (1 nM – 100 µM) or Comparators (MPH, AMPH) for 15 min at 37°C.

  • Initiation: Add [³H]-DA (final conc. 20 nM). Incubate for exactly 5 minutes.

    • Note: Short incubation is critical to measure initial velocity and avoid equilibrium artifacts.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Interpretation (The "Blocker" Benchmark):

ParameterDMPPA (Target Profile)Methylphenidate (Control)Interpretation
IC50 (DAT) < 200 nM~20–100 nMPotent inhibition required for efficacy.
Hill Slope ~1.01.0Deviation from 1.0 suggests allosteric modulation or multiple binding sites.

Phase 3: The Critical Distinction (Release Assay)

Rationale

This is the most important experiment in the guide. A compound can inhibit uptake by two mechanisms:

  • Blockade: Sitting on the transporter (like a cork).

  • Release: Being transported into the cell, pushing dopamine out (reverse transport). Causality: Releasers (Amphetamine) deplete vesicular pools and cause massive, non-vesicular dopamine spikes, leading to neurotoxicity and high addiction liability. Blockers (MPH) do not.

Protocol B: Superfusion Release Assay

Why Superfusion? Static incubation allows re-uptake of released neurotransmitters, confounding results. Superfusion constantly washes the tissue, measuring only newly released neurotransmitters.

Step-by-Step Methodology:

  • Loading: Pre-load synaptosomes with [³H]-MPP+ (a stable dopamine analog) or [³H]-DA for 20 min.

  • Immobilization: Transfer loaded synaptosomes to micro-superfusion chambers sandwiched between GF/B filters.

  • Basal Wash: Superfuse with KHB (0.5 mL/min) for 30 min to establish a stable baseline (Basal Release).

  • Stimulation: Switch buffer to KHB containing DMPPA (10 µM) or Amphetamine (10 µM). Collect fractions every 2 minutes.

  • Analysis: Measure radioactivity in fractions.

Visualizing the Mechanism:

Mechanism cluster_0 Scenario A: Blocker (Methylphenidate/DMPPA?) cluster_1 Scenario B: Releaser (Amphetamine) DAT_A DAT Transporter DA_A Dopamine Blocked from Entry DAT_A->DA_A Inhibits Uptake Drug_A Drug Binds Extracellularly Drug_A->DAT_A Occludes DAT_B DAT Transporter VMAT VMAT2 Disruption DAT_B->VMAT Displaces DA Drug_B Drug Transported Inside Drug_B->DAT_B Translocates DA_Out Cytosolic DA Efflux (Reverse Transport) VMAT->DA_Out Massive Release

Figure 2: Mechanistic differentiation. DMPPA's bulk likely prevents translocation (Scenario A), but this must be confirmed.

Decision Criteria:

  • If DMPPA causes < 20% increase over basal release: It is a Blocker (Safer profile).

  • If DMPPA causes > 200% increase over basal release: It is a Releaser (High abuse/toxicity risk).

Phase 4: Neurotoxicity & Safety (MTT Assay)

Rationale

Diphenylpropylamines can sometimes exhibit off-target cytotoxicity or "fendiline-like" calcium channel toxicity. We must ensure the compound doesn't kill neurons at therapeutic concentrations.

Protocol:

  • Cell Line: PC12 cells or differentiated SH-SY5Y (human neuroblastoma).

  • Treatment: Incubate cells with DMPPA (1, 10, 100 µM) for 24 hours.

    • Control: Methamphetamine (1 mM) as a positive toxicity control.

  • Assay: Add MTT reagent. Mitochondrial reductase converts MTT to purple formazan.

  • Readout: Absorbance at 570 nm.

Threshold:

  • Pass: > 90% viability at 10 µM (likely therapeutic ceiling).

  • Fail: < 80% viability at 10 µM.

References

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[1] European Journal of Pharmacology.

  • Sulzer, D., et al. (2005). Mechanisms of neurotransmitter release by amphetamines: a review. Progress in Neurobiology.

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology.

  • PubChem Compound Summary. (2023). 1,3-Bis(4-methylphenyl)propan-2-one (Precursor/Analog Data). National Center for Biotechnology Information.

Sources

Safety Operating Guide

Personal protective equipment for handling [1,3-Bis(4-methylphenyl)propan-2-yl](methyl)amine

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling Protocol: amine

Executive Safety Assessment

Status: High-Potency / Corrosive Intermediate Control Band: OEB 3/4 (Default to High Containment)

As a Senior Application Scientist, I must emphasize that in the absence of a compound-specific Safety Data Sheet (SDS) for this specific isomer, we apply Structure-Activity Relationship (SAR) principles.

This molecule features a secondary amine core flanked by two lipophilic p-tolyl rings. This structure presents a dual threat:

  • Corrosivity: The amine function is basic and capable of causing immediate chemical burns to mucous membranes.

  • Transdermal Bioavailability: The lipophilic aromatic rings facilitate rapid absorption through the skin, carrying the caustic amine moiety into systemic circulation.

Core Directive: Treat this compound as a skin-absorbable corrosive and a potential systemic toxin .

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneMinimum RequirementEnhanced Requirement (Spills/Stock Solution)Scientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Multilayer (e.g., Ansell Silver Shield®)Aromatic amines can permeate standard nitrile. Double gloving provides a "breakthrough buffer" and visual breach detection.
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses are insufficient. Amine vapors are lacrimators; splashes cause irreversible corneal opacity.
Respiratory Fume Hood (Face Velocity: 80–100 fpm)P100/OV Respirator (If hood work is impossible)Amine vapors are not effectively filtered by N95 masks. Engineering controls (Hood) are the primary defense.
Body Lab Coat (Poly-cotton or Tyvek)Impervious Apron (Tychem® or similar)Cotton absorbs and holds amines against the skin. Tyvek repels splashes.

Operational Workflows

A. Solid Handling (Weighing & Transfer)

Risk: Inhalation of dust and electrostatic dispersion.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar before opening the vial. Lipophilic amines are often electrostatic and "jump" during spatula transfer.

  • The "Wet" Transfer Method:

    • Do not weigh dry powder into a secondary vial if possible.

    • Instead, tare the receiving vial, add the solvent (e.g., DMSO/Methanol) first, then add the solid directly to the solvent. This suppresses dust immediately.

B. Liquid Handling (Solubilization & Synthesis)

Risk: Splash and permeation.

  • Glove Protocol: Inspect outer gloves for puckering or color change every 15 minutes. Aromatic amines often cause nitrile to swell before breakthrough occurs.

  • Syringe Technique: When transferring solutions, use Luer-lock syringes only. Slip-tip syringes can detach under pressure, aerosolizing the amine solution.

  • Sash Height: Keep the fume hood sash at the lowest possible working height (below chin level) to act as a physical splash barrier.

Emergency Response Logic

Scenario 1: Skin Exposure

  • Immediate Action: Drench area with water for 15 minutes .[1]

  • Contraindication: Do NOT use vinegar or acidic neutralizers. The exothermic reaction between the acid and the amine can cause thermal burns on top of chemical burns.

  • Soap: Use a non-abrasive soap (like Castile soap) to help lift the lipophilic compound from the skin oils.

Scenario 2: Eye Exposure

  • Immediate Action: Flush at an eyewash station for 15 minutes . Hold eyelids open forcibly.

  • Medical: Transport to ER immediately. Amine burns can have a "delayed onset" where damage deepens over 24 hours.

Waste Disposal & Deactivation

  • Classification: Basic Organic Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).

  • Segregation: Do not mix with Oxidizers (Peroxides, Nitric Acid) or Acid Waste. Mixing amines with acids generates heat; mixing with oxidizers can be explosive.

  • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the amine is in a corrosive concentration.

Visualizing the Safety Logic

The following diagram illustrates the decision-making hierarchy for handling this specific compound.

G Start Start: Handling [1,3-Bis(4-methylphenyl)propan-2-yl](methyl)amine StateCheck Assess Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Task_Weigh Task: Weighing > 100mg? Solid->Task_Weigh Task_Synth Task: Heating or Pressurized Transfer? Liquid->Task_Synth EngControl_Solid Engineering Control: Powder Hood or Static-Free Enclosure PPE_Routine PPE: Double Nitrile + Goggles + Lab Coat EngControl_Solid->PPE_Routine EngControl_Liquid Engineering Control: Chemical Fume Hood (Sash < 18") EngControl_Liquid->PPE_Routine Disposal Disposal: Segregated Basic Organic Waste PPE_Routine->Disposal PPE_HighRisk PPE: Silver Shield Gloves + Face Shield + Tyvek PPE_HighRisk->Disposal Task_Weigh->EngControl_Solid Yes Task_Weigh->PPE_Routine No (<100mg) Task_Synth->EngControl_Liquid No (Routine) Task_Synth->PPE_HighRisk Yes (High Risk)

Caption: Decision logic for PPE and Engineering Controls based on physical state and quantity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). (Referenced for general amine handling standards).[2] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.